2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPZERKMMCICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364107 | |
| Record name | 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943-08-8 | |
| Record name | 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole, a sulfur- and fluorine-containing heterocyclic compound. Benzothiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a difluoromethylsulfanyl group at the 2-position of the benzothiazole core can significantly influence its physicochemical properties and biological activity. This document details the chemical and physical properties, safety information, synthesis, and potential biological relevance of this specific molecule.
Chemical and Physical Properties
The properties of this compound (CAS No. 943-08-8) are summarized in the table below.
| Property | Value | Source |
| CAS Number | 943-08-8 | [4] |
| Molecular Formula | C₈H₅F₂NS₂ | [4] |
| Molecular Weight | 217.26 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1,3-benzothiazol-2-yl difluoromethyl sulfide, 2-(Difluoromethylthio)benzothiazole | |
| Appearance | Powder; Liquid or Solid or Semi-solid | [4] |
| Purity | 95% | |
| Storage Temperature | Room temperature; Sealed in dry, 2-8°C | [4] |
Safety and Handling
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard information.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute toxicity (Oral, Dermal, Inhalation), Skin and eye irritation | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P363, P501.[4]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Reactivity
The synthesis of this compound can be achieved through the divergent S- and C-difluoromethylation of 2-substituted benzothiazoles.[5] A key reaction involves the S-difluoromethylation and subsequent ring-opening of a 2-substituted benzothiazole.
Experimental Protocol: Synthesis via S-Difluoromethylation
A detailed experimental protocol for a similar class of reaction is described in the literature.[5] The following is a representative procedure:
To a solution of a 2-substituted benzothiazole (1 equivalent) in a suitable solvent such as DMF, is added a difluoromethylating agent (e.g., TMSCF₂H, 3 equivalents) and a base (3 equivalents) at room temperature. The reaction mixture is stirred for a specified time (e.g., 3 hours). The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy. Upon completion, the reaction is quenched and the product is isolated and purified using standard techniques such as column chromatography.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity
Derivatives of benzothiazole have been reported to possess:
-
Anticancer activity: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[3]
-
Antimicrobial activity: The benzothiazole nucleus is a key component in a number of compounds with antibacterial and antifungal properties.[6]
-
Anti-inflammatory activity: Certain benzothiazole derivatives have been investigated for their potential to inhibit inflammatory pathways.[1]
-
Antitubercular activity: The benzothiazole scaffold has been explored for the development of new antitubercular agents.[1]
The presence of the difluoromethylsulfanyl group in this compound may modulate these activities and confer unique pharmacological properties. Further research is required to elucidate the specific biological profile of this compound.
Potential Biological Activities of Benzothiazole Derivatives
Caption: Overview of the diverse biological activities associated with the benzothiazole scaffold.
Conclusion
This compound is a fluorinated benzothiazole derivative with potential for further investigation in drug discovery and materials science. This guide has summarized its key chemical and physical properties, safety information, and a general synthetic approach. While specific biological data for this compound is lacking, the known pharmacological importance of the benzothiazole class of compounds suggests that it may be a valuable subject for future research.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. americanelements.com [americanelements.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole: Chemical Structure and Synthesis
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its molecular architecture and presents a detailed experimental protocol for its preparation.
Chemical Structure
This compound is an organofluorine compound featuring a core benzothiazole moiety linked to a difluoromethylsulfanyl group at the 2-position. The benzothiazole unit consists of a benzene ring fused to a thiazole ring. The key structural features and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₅F₂NS₂ |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 943-08-8 |
| Synonyms | 2-(Difluoromethylthio)benzothiazole, Benzothiazole, 2-[(difluoromethyl)thio]- |
The presence of the difluoromethyl group (-CHF₂) is a key characteristic, imparting unique electronic properties to the molecule that are of significant interest in medicinal chemistry and materials science.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the difluoromethylation of 2-mercaptobenzothiazole. This reaction involves the generation of difluorocarbene from a suitable precursor, which then reacts with the thiol group of the starting material.
Experimental Protocol
The following protocol is adapted from a described method for the difluoromethylation of 2-mercaptoazoles.
Materials and Reagents:
| Reagent/Material | Formula/Grade | Supplier (Example) |
| 2-Mercaptobenzothiazole | C₇H₅NS₂ | Sigma-Aldrich |
| Potassium Hydroxide (solid) | KOH | Fisher Scientific |
| Dimethylformamide (DMF) | C₃H₇NO | VWR Chemicals |
| Chlorodifluoromethane | CHClF₂ | Specialty Gas |
| Diethyl ether | (C₂H₅)₂O | EMD Millipore |
| Water (deionized) | H₂O | |
| Anhydrous Magnesium Sulfate | MgSO₄ | Acros Organics |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, add 2-mercaptobenzothiazole (1.0 eq).
-
Solvent and Base Addition: Add dimethylformamide (DMF) to dissolve the starting material, followed by the addition of solid potassium hydroxide (KOH) (a molar excess, e.g., 3.0 eq).
-
Difluoromethylation: Cool the reaction mixture in an appropriate bath (e.g., ice-water or dry ice-acetone). Introduce chlorodifluoromethane (CHClF₂) gas into the reaction mixture via the gas inlet at a controlled rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.
Note: This reaction also produces the N-difluoromethylated byproduct, 3-(difluoromethyl)-1,3-benzothiazole-2-thione. The separation of these two products is achieved during the purification step.
Synthesis Workflow
The logical flow of the synthesis process is depicted in the following diagram.
Spectroscopic and Synthetic Profile of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodology for the compound 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole . Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document combines established data from closely related benzothiazole derivatives and general principles of spectroscopic analysis to present an interpreted and predictive guide.
Compound Overview
This compound is a sulfur- and fluorine-containing heterocyclic compound. The benzothiazole core is a prominent scaffold in medicinal chemistry, while the difluoromethylsulfanyl group (-SCF₂H) can serve as a bioisostere for other functional groups, potentially influencing the compound's lipophilicity, metabolic stability, and target-binding interactions.
Compound Details:
| Parameter | Value | Reference |
| CAS Number | 943-08-8 | [1] |
| Molecular Formula | C₈H₅F₂NS₂ | [1] |
| Molecular Weight | 217.26 g/mol | [1] |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound, based on the analysis of the parent benzothiazole structure and other substituted analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.30 - 7.60 | m | - | 2H, Aromatic C-H |
| ~ 7.80 - 8.10 | m | - | 2H, Aromatic C-H |
| ~ 6.80 - 7.20 | t | ~ 54 Hz (²JHF) | 1H, -SCF₂H |
-
Rationale: The aromatic protons of the benzothiazole ring are expected to appear in the region of 7.30-8.10 ppm. The difluoromethyl proton will exhibit a characteristic triplet due to coupling with the two fluorine atoms (²JHF).
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 115.0 - 135.0 | Aromatic C-H & Quaternary C |
| ~ 152.0 - 155.0 | Quaternary C (C-S & C-N) |
| ~ 165.0 - 170.0 | C=N |
| ~ 110.0 - 115.0 (t, ¹JCF ≈ 240-250 Hz) | -C F₂H |
-
Rationale: The carbon of the difluoromethyl group will appear as a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF). The aromatic carbons will be in the typical 115-155 ppm range, with the C=N carbon being the most downfield.
Table 3: Predicted ¹⁹F NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -80 to -100 | d | ~ 54 Hz (²JHF) | -SCF₂ H |
-
Rationale: The chemical shift for difluoromethyl groups typically falls within this range. The signal will be a doublet due to coupling with the single proton (²JHF).
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |
| ~ 2950 - 2850 | Weak | C-H stretch (-SCF₂H ) |
| ~ 1600 - 1450 | Medium-Strong | C=C and C=N aromatic ring stretches |
| ~ 1200 - 1000 | Strong | C-F stretch |
| ~ 800 - 700 | Strong | C-S stretch |
-
Rationale: The spectrum will be dominated by the characteristic aromatic stretches of the benzothiazole ring and strong C-F stretching vibrations from the difluoromethyl group.
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 217 | [M]⁺ (Molecular Ion) |
| 135 | [M - SCF₂H]⁺ (Loss of the difluoromethylsulfanyl group) |
-
Rationale: The molecular ion peak is expected at m/z 217. A significant fragment would likely result from the cleavage of the C-S bond, leading to the stable benzothiazole cation at m/z 135.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, adapted from procedures for similar compounds.
Synthesis of this compound
A plausible synthetic route involves the S-difluoromethylation of 2-mercaptobenzothiazole.
References
A Technical Guide to the Solubility of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for the compound 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole. Due to the specific nature of this compound, publicly available quantitative solubility data is limited. However, this guide infers qualitative solubility characteristics from documented chemical synthesis and reaction protocols, offering valuable insights for its use in research and development.
Introduction to this compound
This compound is a sulfur- and nitrogen-containing heterocyclic compound. The benzothiazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The inclusion of a difluoromethyl group can enhance lipophilicity and metabolic stability, making this compound of interest in drug discovery and materials science[3].
Compound Identification:
-
IUPAC Name: 2-(difluoromethylsulfanyl)-1,3-benzothiazole[4]
-
CAS Number: 943-08-8[4]
-
Chemical Formula: C₈H₅F₂NS₂[4]
-
Molecular Weight: 217.26 g/mol [4]
Solubility Profile
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Type | Qualitative Solubility | Context from Literature |
| Dichloromethane | CH₂Cl₂ | Chlorinated | Soluble | Used as a reaction solvent in synthesis protocols.[3] |
| Dimethylformamide | C₃H₇NO | Polar Aprotic | Soluble | Employed as a solvent in nucleophilic difluoromethylation reactions.[3] |
| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | Utilized as a solvent for reactions involving 2-aminothiazoles.[5] |
| Tetrahydrofuran | C₄H₈O | Ether | Likely Soluble | Commonly used for similar benzothiazole chemistry. |
| Toluene | C₇H₈ | Aromatic | Likely Soluble | Often used in related organic synthesis. |
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | May be used for purification but high polarity might limit solubility. |
| Water | H₂O | Polar Protic | Insoluble | The compound is largely non-polar and not expected to be water-soluble. |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following is a generalized experimental protocol for determining the solubility of a compound like this compound using the shake-flask method, a widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of high purity
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Centrifuge the collected sample to further separate any suspended solids.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated solution with the solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor
-
Synthesis and Reaction Workflow
The following diagrams illustrate a generalized workflow for the synthesis of this compound and a subsequent reaction, providing context for the solvents in which it is handled.
Figure 1: Generalized synthesis workflow for this compound.
Figure 2: Experimental workflow for a typical reaction involving the target compound.
Conclusion
While quantitative solubility data for this compound is not prevalent in public literature, its synthesis and reaction chemistry strongly indicate solubility in common polar aprotic and chlorinated organic solvents. For applications requiring precise solubility values, a standardized experimental protocol, such as the shake-flask method detailed herein, should be employed. The provided workflows offer a practical guide for handling this compound in a laboratory setting.
References
Potential Biological Activities of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide explores the potential biological activities of a novel, yet understudied derivative, 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole . While direct experimental data for this specific compound is not currently available in public literature, this document extrapolates its potential anticancer and antifungal properties based on the well-documented activities of structurally related 2-thio- and polyfluoroalkyl-substituted benzothiazoles. This guide provides hypothesized biological activities, proposes a synthetic pathway, details relevant experimental protocols for its synthesis and biological evaluation, and presents key information in a structured format to facilitate further research and drug development efforts.
Introduction
Benzothiazole derivatives are a cornerstone in the development of new therapeutic agents, demonstrating a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The substitution at the 2-position of the benzothiazole ring is a key determinant of its pharmacological profile. The introduction of sulfur-containing moieties at this position has been shown to be particularly effective in yielding compounds with significant biological activity.[3]
Furthermore, the incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. The difluoromethyl group (CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Given these precedents, This compound represents a promising, unexplored molecule for drug discovery. This guide will focus on its potential as an anticancer and antifungal agent.
Proposed Synthesis
A plausible synthetic route for This compound can be conceptualized based on established methods for the synthesis of 2-thio-benzothiazole derivatives. A potential two-step synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1,3-benzothiazole-2-thiol (Intermediate 1)
-
To a solution of 2-aminothiophenol (1.0 eq.) in ethanol, add carbon disulfide (1.2 eq.).
-
The reaction mixture is refluxed for 4-6 hours.
-
Upon cooling, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1,3-benzothiazole-2-thiol.
Step 2: Synthesis of this compound (Target Compound)
-
To a solution of 1,3-benzothiazole-2-thiol (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a difluoromethylating agent (e.g., difluoromethyl bromide or a similar reagent, 1.1 eq.) at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the target compound, This compound .
Figure 1: Proposed synthetic pathway for this compound.
Potential Biological Activities
Anticancer Activity
Numerous 2-substituted benzothiazole derivatives have demonstrated significant anticancer activity.[2][3] The proposed mechanism of action for many of these compounds involves the inhibition of key enzymes or receptors in cancer cell signaling pathways, leading to apoptosis and cell cycle arrest. The introduction of a difluoromethylsulfanyl group could enhance the lipophilicity and cell permeability of the benzothiazole core, potentially leading to improved anticancer potency.
Hypothesized Mechanism of Action: The anticancer effect could be mediated through the inhibition of critical signaling pathways such as the PI3K/Akt or MAPK/ERK pathways, which are frequently dysregulated in cancer.
Figure 2: Hypothesized anticancer mechanism of action.
Table 1: Representative Anticancer Activity of 2-Thio-Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(benzylthio)benzo[d]thiazole | HeLa | 15.2 | Fictional Data |
| 2-(ethylthio)benzo[d]thiazole | MCF-7 | 25.8 | Fictional Data |
| 2-(propylthio)benzo[d]thiazole | A549 | 18.5 | Fictional Data |
Note: The data in this table is representative and synthesized for illustrative purposes based on activities of similar compounds, as no direct data for the target compound is available.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of This compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Figure 3: Workflow for the MTT assay to determine anticancer activity.
Antifungal Activity
Benzothiazole derivatives are known to possess potent antifungal properties. The sulfur atom in the thiazole ring is often crucial for this activity. The introduction of a difluoromethyl group could enhance the antifungal efficacy by increasing the compound's ability to penetrate the fungal cell wall and interact with key enzymes.
Hypothesized Mechanism of Action: The antifungal activity may arise from the inhibition of essential fungal enzymes, such as lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.
Table 2: Representative Antifungal Activity of 2-Thio-Benzothiazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-(methylthio)benzo[d]thiazole | Candida albicans | 16 | Fictional Data |
| 2-(ethylthio)benzo[d]thiazole | Aspergillus niger | 32 | Fictional Data |
| 2-(propylthio)benzo[d]thiazole | Trichophyton rubrum | 8 | Fictional Data |
Note: The data in this table is representative and synthesized for illustrative purposes based on activities of similar compounds, as no direct data for the target compound is available.
Experimental Protocol: In Vitro Antifungal Activity (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of This compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.[4]
Conclusion
While experimental data on This compound is yet to be reported, this technical guide provides a strong rationale for its investigation as a potential anticancer and antifungal agent. The proposed synthetic route is feasible based on established chemical methodologies. The hypothesized biological activities are grounded in the extensive literature on the pharmacological effects of structurally related benzothiazole derivatives. The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and biological evaluation of this promising compound. Further research into this and similar fluorinated benzothiazole derivatives is warranted and could lead to the discovery of novel and potent therapeutic agents.
References
An In-depth Technical Guide to 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole and its Derivatives for Researchers and Drug Development Professionals
Abstract
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a difluoromethylsulfanyl moiety at the 2-position of the benzothiazole ring system presents a unique combination of lipophilicity and potential for hydrogen bond donation, making "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" a compound of significant interest. This technical guide provides a comprehensive overview of this core compound and its derivatives, focusing on their synthesis, biological activities, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Introduction
Benzothiazole, a bicyclic aromatic compound, is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The difluoromethyl group (CHF2) is of particular interest as it can act as a lipophilic bioisostere of a hydroxyl or thiol group and can participate in hydrogen bonding. This guide focuses on this compound and its derivatives, exploring their chemical synthesis and biological potential.
Synthesis of this compound and Derivatives
The primary route for the synthesis of the core compound, this compound, involves the S-difluoromethylation of 2-mercaptobenzothiazole. Several methods have been reported for this transformation.
General Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from o-aminothiophenol, as illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of this compound and its derivatives.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Mercaptobenzothiazole
A common method for the synthesis of 2-mercaptobenzothiazole involves the reaction of o-haloanilines with carbon disulfide in the presence of a base.
-
Materials: o-Haloaniline (e.g., o-iodoaniline), carbon disulfide (CS2), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Toluene.
-
Procedure: A mixture of o-haloaniline (1.0 mmol), carbon disulfide (2.0 mmol), and DBU (2.0 mmol) in toluene (5 mL) is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-mercaptobenzothiazole.
Protocol 2: S-Difluoromethylation of 2-Mercaptobenzothiazole
Two primary methods for the S-difluoromethylation of 2-mercaptobenzothiazole have been described:
-
Method A: Using Chlorodifluoromethane (CHClF2)
-
Materials: 2-Mercaptobenzothiazole, Chlorodifluoromethane (CHClF2), a suitable base (e.g., Sodium Hydroxide), and a solvent (e.g., a mixture of organic solvent and water).
-
Procedure: To a solution of 2-mercaptobenzothiazole in a suitable solvent system, a base is added. Chlorodifluoromethane gas is then bubbled through the reaction mixture at a controlled temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by chromatography.
-
-
Method B: Using Sodium Chlorodifluoroacetate (ClCF2COONa) [1]
-
Materials: 2-Mercaptobenzothiazole, Sodium Chlorodifluoroacetate, Potassium Carbonate (K2CO3), N,N-Dimethylformamide (DMF).[1]
-
Procedure: A mixture of 2-mercaptobenzothiazole (1.0 mmol), sodium chlorodifluoroacetate (1.5 mmol), and potassium carbonate (2.0 mmol) in DMF (5 mL) is heated at 95 °C for 4 hours.[1] The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.[1]
-
Biological Activities of Benzothiazole Derivatives
While specific biological data for this compound is not extensively available in the public domain, numerous studies have highlighted the significant antimicrobial and anticancer activities of various benzothiazole derivatives. The introduction of different substituents on the benzothiazole core allows for the fine-tuning of their biological profiles.
Antimicrobial Activity
Benzothiazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi. The mechanism of action for their antifungal activity is often attributed to the inhibition of enzymes such as CYP51 (lanosterol 14α-demethylase).
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus | 8 | [2] |
| Enterococcus faecalis | 8 | [2] | |
| Pseudomonas aeruginosa | 64 | [2] | |
| MRSA | 128 | [2] | |
| MDR E. coli | 128 | [2] | |
| Derivative B | Candida albicans | 0.125 - 2 | [3] |
| Cryptococcus neoformans | 0.125 - 2 | [3] | |
| Derivative C | E. coli | 15.6 - 125 | [4] |
| C. albicans | 15.6 - 125 | [4] |
Anticancer Activity
A significant number of benzothiazole derivatives have been synthesized and evaluated for their anticancer properties, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and can involve the modulation of key signaling pathways.
Table 2: IC50 Values of Selected Benzothiazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative X | HT-29 (Colon) | 0.024 | [5] |
| H460 (Lung) | 0.29 | [5] | |
| A549 (Lung) | 0.84 | [5] | |
| MDA-MB-231 (Breast) | 0.88 | [5] | |
| Derivative Y | General (average GI50) | 0.38 | [5] |
| Derivative Z | HeLa (Cervical) | 9.76 | [5] |
Mechanism of Action and Signaling Pathways
The biological effects of benzothiazole derivatives are exerted through various mechanisms, often involving the modulation of critical signaling pathways implicated in cell survival, proliferation, and microbial pathogenesis.
Inhibition of Fungal Ergosterol Biosynthesis
In fungi, certain benzothiazole derivatives act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane integrity.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by benzothiazole derivatives.
Modulation of Cancer-Related Signaling Pathways
In cancer cells, benzothiazole derivatives have been shown to modulate several key signaling pathways that are crucial for tumor growth and survival. One of the prominent targets is the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Modulation of the EGFR signaling pathway by benzothiazole derivatives in cancer cells.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutic agents. The synthetic accessibility of the benzothiazole core, coupled with the unique properties imparted by the difluoromethylsulfanyl group, provides a versatile platform for medicinal chemists. While the biological activity of the parent compound remains to be fully elucidated, the extensive research on related derivatives underscores the therapeutic potential of this scaffold. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to identify specific molecular targets and signaling pathways, which will be crucial for the rational design of next-generation drug candidates. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in the areas of infectious diseases and oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. flore.unifi.it [flore.unifi.it]
The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Difluoromethylated Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic incorporation of fluorine-containing functional groups has been a cornerstone of modern drug design, with the difluoromethyl (CHF₂) group emerging as a valuable bioisostere for hydroxyl, thiol, and amine functionalities. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of difluoromethylated benzothiazoles. It details key experimental protocols, presents a comprehensive summary of their biological activities with quantitative data, and visualizes their engagement with critical signaling pathways implicated in disease, offering a valuable resource for researchers in drug discovery and development.
Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a bioisosteric replacement for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂).[1][2] Unlike the more electron-withdrawing trifluoromethyl (CF₃) group, the CHF₂ moiety retains a hydrogen atom capable of participating in hydrogen bonding, mimicking the hydrogen-bond donor capabilities of its non-fluorinated counterparts while offering improved metabolic stability.[1] This unique combination of properties has made the difluoromethyl group a valuable tool in the medicinal chemist's arsenal for lead optimization and the development of novel therapeutics.
The benzothiazole scaffold itself is a "privileged" structure, appearing in a multitude of biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The convergence of the advantageous properties of the difluoromethyl group with the proven pharmacological potential of the benzothiazole core has led to a burgeoning field of research into difluoromethylated benzothiazoles.
Discovery and Historical Context
While the precise first synthesis of a difluoromethylated benzothiazole is not prominently documented in early literature, the conceptual foundation for its development lies in the broader history of organofluorine chemistry and the principle of bioisosterism. The deliberate incorporation of the difluoromethyl group into heterocyclic scaffolds likely emerged from the growing understanding of its favorable physicochemical properties in the latter half of the 20th century.
Early synthetic methodologies for introducing difluoromethyl groups into organic molecules were often challenging. However, the development of novel difluoromethylating reagents and techniques, such as those involving difluorocarbene, has paved the way for more accessible and efficient syntheses. A landmark in the modern synthesis of these compounds is the work of Wang et al. in 2021, which described divergent S- and C-difluoromethylation of 2-substituted benzothiazoles, providing versatile and efficient routes to a variety of difluoromethylated benzothiazole derivatives.[3]
Synthetic Methodologies: Key Experimental Protocols
The synthesis of difluoromethylated benzothiazoles has evolved significantly, with modern methods offering high yields and broad substrate scope. Below are detailed protocols for key synthetic transformations.
One-Pot Synthesis of 2-(Difluoromethyl)benzothiazoles
This method, adapted from the work of Ge and coworkers, provides a straightforward route to 2-difloromethyl substituted benzothiazoles from commercially available starting materials.[4]
Reaction Scheme:
Experimental Protocol:
-
Materials: 2-Aminobenzenethiol, difluoroacetic acid, triphenylphosphine, triethylamine, solvent (e.g., toluene).
-
Procedure:
-
To a solution of 2-aminobenzenethiol (1.0 equiv.) in toluene are added difluoroacetic acid (1.2 equiv.), triphenylphosphine (1.2 equiv.), and triethylamine (2.0 equiv.).
-
The reaction mixture is heated at reflux for 4-6 hours, with monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-(difluoromethyl)benzothiazole.
-
Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles
The following protocols, based on the research by Wang et al., illustrate the selective introduction of the difluoromethyl group at either the sulfur or carbon atom of the benzothiazole core.[3][5]
3.2.1. S-Difluoromethylation of 2-Chlorobenzothiazoles
Reaction Scheme:
Experimental Protocol:
-
Materials: 2-Chlorobenzothiazole derivative, (difluoromethyl)trimethylsilane (TMSCF₂H), cesium fluoride (CsF), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of the 2-chlorobenzothiazole (1.0 equiv.) in DMF are added TMSCF₂H (2.0 equiv.) and CsF (2.0 equiv.).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the S-difluoromethylated product.
-
3.2.2. C-Difluoromethylation of 2-Sulfonylbenzothiazoles
Reaction Scheme:
Experimental Protocol:
-
Materials: 2-Sulfonylbenzothiazole derivative, 2-pyridylsulfonyl-difluoromethylthiane (PySO₂CF₂H), potassium hexamethyldisilazide (KHMDS), tetrahydrofuran (THF).
-
Procedure:
-
A solution of PySO₂CF₂H (1.5 equiv.) in THF is cooled to -78 °C.
-
KHMDS (1.5 equiv.) is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of the 2-sulfonylbenzothiazole (1.0 equiv.) in THF is added, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The organic layer is dried and concentrated, and the residue is purified by column chromatography to give the C-difluoromethylated product.
-
Biological Activities and Quantitative Data
Difluoromethylated benzothiazoles have demonstrated promising activity in several therapeutic areas, most notably as anticancer and antimicrobial agents. The following tables summarize key quantitative data from various studies.
Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Substituted 2-phenylbenzothiazole | MCF-7 (Breast) | 3.84 - 7.83 | [6][7] |
| Substituted 2-phenylbenzothiazole | HCT-116 (Colon) | 5.61 | [6] |
| Substituted 2-phenylbenzothiazole | HEPG-2 (Liver) | 7.92 | [6] |
| 2-(Furan-2-yl)-4-methylbenzo[d]thiazole | Various | See reference | [8] |
| Benzothiazole-2-thiol derivatives | A549 (Lung) | 0.044 | [9] |
| Benzothiazole-2-thiol derivatives | HepG2 (Liver) | 0.048 | [9] |
| Benzothiazole-2-thiol derivatives | SKRB-3 (Breast) | 0.0012 | [9] |
| Benzothiazole-2-thiol derivatives | SW620 (Colon) | 0.0043 | [9] |
| Phenylacetamide benzothiazole derivatives | AsPC-1 (Pancreatic) | 2.5 - 20.1 | [10] |
| Phenylacetamide benzothiazole derivatives | BxPC-3 (Pancreatic) | 2.9 - 22.4 | [10] |
Antimicrobial Activity
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole | S. aureus | 100-250 | [11] |
| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole | E. coli | 100-250 | [11] |
| Benzothiazole-based thiazolidinones | E. coli | 15.6 - 125 | [12] |
| Benzothiazole-based thiazolidinones | C. albicans | 15.6 - 125 | [12] |
| N-(benzo[d]thiazol-2-yl)-2-chloroacetamides | Various | Low MIC values | [12] |
| 2-(Substituted)-benzothiazole | S. aureus | 25 - 200 | [13] |
| 2-(Substituted)-benzothiazole | B. subtilis | 25 - 200 | [13] |
| 2-(Substituted)-benzothiazole | E. coli | 25 - 100 | [13] |
| 2-Imino-thiazolidin-4-one benzothiazoles | Various | Pronounced MIC values | [14] |
| Benzothiazole sulfonamides | S. aureus | 0.025 - 2.609 mM | [15] |
Signaling Pathways and Mechanisms of Action
Difluoromethylated benzothiazoles exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer. Key pathways identified include PI3K/Akt, STAT3, and EGFR signaling.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target.
Conclusion and Future Perspectives
The journey of difluoromethylated benzothiazoles from a conceptual synthetic target to a class of compounds with demonstrated biological potential is a testament to the power of strategic drug design. The difluoromethyl group serves as a valuable bioisosteric replacement, enhancing the drug-like properties of the versatile benzothiazole scaffold. Modern synthetic methodologies have made these compounds more accessible, enabling broader exploration of their therapeutic applications.
While significant progress has been made, particularly in the realms of anticancer and antimicrobial research, the full potential of difluoromethylated benzothiazoles is yet to be unlocked. Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets at a molecular level will facilitate the design of more potent and selective inhibitors.
-
Exploring a Wider Range of Therapeutic Areas: The favorable physicochemical properties of these compounds suggest their potential utility in other disease areas, such as neurodegenerative and inflammatory disorders.
-
Pharmacokinetic and In Vivo Studies: Rigorous evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties and in vivo efficacy of lead compounds is crucial for their translation into clinical candidates.
The continued exploration of difluoromethylated benzothiazoles holds great promise for the discovery of novel and effective therapies for a range of human diseases. This technical guide serves as a foundational resource to inspire and inform these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
The Benzothiazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on its Biological Significance and Therapeutic Potential
Introduction: The Versatility of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2][3] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide unique electronic and steric properties, making it an adept pharmacophore for interacting with a diverse range of biological targets.[4] This structural versatility has led to the development of numerous benzothiazole derivatives with a wide spectrum of pharmacological activities.[2][5]
Clinically approved drugs such as Riluzole (for amyotrophic lateral sclerosis), Pramipexole (for Parkinson's disease), and the kinase inhibitor Quizartinib (for acute myeloid leukemia) feature the benzothiazole core, underscoring its therapeutic relevance.[4] The scaffold's utility extends across various therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases.[4][6][7] Researchers are continually drawn to this privileged structure for the design of novel therapeutic agents due to its synthetic tractability and the potential for significant activity improvements through targeted substitutions.[6][8] This guide will provide an in-depth exploration of the key biological activities of the benzothiazole core, focusing on its applications in anticancer, antimicrobial, and neuroprotective research, complete with quantitative data, experimental methodologies, and mechanistic pathway visualizations.
Anticancer Activity: A Cornerstone of Benzothiazole Research
The development of benzothiazole derivatives as anticancer agents is one of the most extensively researched areas, with numerous compounds demonstrating potent cytotoxicity against a wide array of human cancer cell lines.[1][2][9] The anticancer mechanisms are diverse and often involve the modulation of critical cellular pathways responsible for cell growth, proliferation, and apoptosis.[3][6]
Mechanisms of Anticancer Action
Benzothiazole derivatives exert their anticancer effects through several key mechanisms:
-
Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[10][11] Targets include Epidermal Growth Factor Receptor (EGFR), PI3K/AKT pathway kinases, and Ataxia Telangiectasia and Rad3-related (ATR) kinase, leading to the disruption of proliferation and survival signals.[5][12][13]
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[6][14] Many benzothiazoles trigger the intrinsic mitochondrial pathway by altering the balance of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.[8][15][16][17] This leads to the release of cytochrome c from mitochondria, activating a cascade of executioner caspases (caspase-9 and -3) that dismantle the cell.[5][15]
-
Carbonic Anhydrase Inhibition: Certain benzothiazole compounds show potent inhibition of tumor-associated carbonic anhydrase isoforms (CA IX and XII).[9][11] These enzymes are crucial for the survival of hypoxic tumors, and their inhibition represents a selective strategy for targeting these aggressive cancers.[9][11]
-
Other Mechanisms: Other reported mechanisms include topoisomerase inhibition, disruption of tubulin polymerization, and the generation of reactive oxygen species (ROS) that cause cellular damage.[6][14]
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of various benzothiazole derivatives has been quantified using in vitro assays against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The table below summarizes the IC₅₀ values for representative benzothiazole compounds.
| Compound Class/Derivative Name | Target Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) | Reference |
| Indole Semicarbazide Derivative 55 | HT-29 | Colon Carcinoma | 0.024 | [1][4] |
| H460 | Lung Carcinoma | 0.29 | [1][4] | |
| A549 | Lung Carcinoma | 0.84 | [1][4] | |
| MDA-MB-231 | Breast Carcinoma | 0.88 | [1][4] | |
| 2-(4-aminophenyl)benzothiazole (BTZ) | U251 | Human Glioma | 3.5 | [18] |
| C6 | Rat Glioma | 4.0 | [18] | |
| Chromone Derivative 7l | HCT116 | Colon Carcinoma | 2.527 | [19] |
| HeLa | Cervical Carcinoma | 2.659 | [19] | |
| Chromone Derivative 2c | HeLa | Cervical Carcinoma | 2.642 | [19] |
| HCT116 | Colon Carcinoma | 3.670 | [19] | |
| Aminobenzothiazole Derivative 51 | MCF-7 | Breast Carcinoma | 3.84 | [13] |
| HCT-116 | Colon Carcinoma | 5.61 | [13] | |
| HEPG-2 | Liver Carcinoma | 7.92 | [13] | |
| Oxothiazolidine Derivative 53 | HeLa | Cervical Carcinoma | 9.76 | [4] |
| Benzothiazole Derivative PB11 | U87 | Glioblastoma | < 0.05 | [5] |
| HeLa | Cervical Carcinoma | < 0.05 | [5] | |
| Benzothiazole Derivative A | HepG2 | Liver Carcinoma | 56.98 (24h) | [20] |
| HepG2 | Liver Carcinoma | 38.54 (48h) | [20] | |
| Benzothiazole Derivative B | HepG2 | Liver Carcinoma | 59.17 (24h) | [20] |
| HepG2 | Liver Carcinoma | 29.63 (48h) | [20] |
Visualizing a Key Mechanism: The Mitochondrial Apoptosis Pathway
Many benzothiazole derivatives converge on the mitochondrial or intrinsic pathway to induce apoptosis.[8][15][16] The following diagram illustrates the key steps in this process and how benzothiazole compounds can initiate it.
Visualizing a Key Mechanism: PI3K/AKT Signaling Inhibition
The PI3K/AKT pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in cancer. Certain benzothiazole derivatives can inhibit this pathway, leading to decreased cell survival and proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[7][21][22]
Objective: To determine the IC₅₀ value of a benzothiazole derivative, representing the concentration that inhibits the metabolic activity of a cancer cell population by 50%.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile 96-well flat-bottom plates
-
Benzothiazole test compound, dissolved in DMSO to create a stock solution
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazole stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest compound concentration) and "untreated control" wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium and 10-20 µL of the 5 mg/mL MTT reagent to each well.[22]
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[22]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
The following diagram outlines the general workflow for this experimental procedure.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study | Semantic Scholar [semanticscholar.org]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 14. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 15. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents | MDPI [mdpi.com]
- 20. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. MTT (Assay protocol [protocols.io]
Lipophilicity and hydrogen bond donor capacity of the difluoromethyl group
An In-depth Technical Guide on the Lipophilicity and Hydrogen Bond Donor Capacity of the Difluoromethyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at modulating physicochemical and biological properties to enhance efficacy and pharmacokinetic profiles. Among the array of fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely versatile tool. It is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, capable of imparting metabolic stability and influencing molecular conformation.[1][2][3] What sets the CF₂H group apart is its dual character: it can act as a "lipophilic hydrogen bond donor," a concept that combines two critical, and often opposing, molecular properties.[1][4][5][6][7] This guide provides a comprehensive technical overview of the lipophilicity and hydrogen bond donor capacity of the difluoromethyl group, presenting quantitative data, detailed experimental protocols, and conceptual visualizations to aid researchers in drug discovery and development.
Lipophilicity of the Difluoromethyl Group
Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a difluoromethyl group can modulate a compound's lipophilicity, which is crucial for processes like cell membrane permeability.[1][2]
The effect of the CF₂H group on lipophilicity is highly context-dependent and not always straightforward. While often considered a lipophilicity-enhancing group, its impact is more nuanced when compared to a methyl (-CH₃) group.[1][6][7] The change in lipophilicity upon substituting a methyl group with a difluoromethyl group (ΔlogP) can range from slightly decreasing to moderately increasing this property.[1][6]
Quantitative Data: Lipophilicity
The following table summarizes experimental data on the lipophilicity of various difluoromethyl-containing compounds compared to their methyl analogues.
| Compound Class | Ar-X-CH₃ logP | Ar-X-CF₂H logP | ΔlogP (CF₂H vs. CH₃) | Reference |
| Anisoles (Ar-O-R) | Varies | Varies | -0.1 to +0.4 | [1][6] |
| Thioanisoles (Ar-S-R) | Varies | Varies | -0.1 to +0.4 | [1][6] |
| 2-(Alkylthio)pyridines | 1.69 (for -SCH₃) | 1.95 (for -SCF₂H) | +0.26 | [8] |
Note: The exact logP values for anisoles and thioanisoles depend on the specific aromatic substitution, but the trend for ΔlogP is reported to be in the range of -0.1 to +0.4.[1][6]
Hydrogen Bond Donor Capacity of the Difluoromethyl Group
Hydrogen bonds are pivotal non-covalent interactions that govern drug-receptor binding, molecular recognition, and protein folding.[9][10] Typically, hydrogen bond donors involve a hydrogen atom bonded to a highly electronegative atom like oxygen, nitrogen, or sulfur.[11] The difluoromethyl group is an unconventional C-H hydrogen bond donor.[10][11] The two strongly electronegative fluorine atoms induce a significant polarization of the C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to participate in hydrogen bonding.[9][12][13]
Quantum mechanical calculations have estimated the binding energy (ΔE) of CF₂H···O interactions to be in the range of 1.0 to 5.5 kcal/mol.[9][12] Experimental studies confirm that the CF₂H group's hydrogen bond donor strength is comparable to that of thiophenols, anilines, and amines, but it is a substantially weaker donor than hydroxyl or amide NH groups.[1][4][5][6][7][9] The hydrogen bond donating ability can be significantly enhanced when the CF₂H group is attached to cationic aromatic systems.[9][12]
Quantitative Data: Hydrogen Bond Acidity
The hydrogen bond donor capacity, or acidity, is often quantified using Abraham's solute hydrogen bond acidity parameter, 'A'. The table below presents these values for difluoromethyl groups in different chemical environments.
| Compound Class | Abraham's Acidity (A) | Comparison Donors | Reference |
| Difluoromethyl Anisoles | 0.085 - 0.126 | Thiophenol, Aniline | [1][4][5][6][7] |
| Difluoromethyl Thioanisoles | 0.085 - 0.126 | Amine Groups | [1][4][5][6][7] |
| Phenylsulfonyl Methane | ~0.10 (for -SO₂CF₂H) | Weaker than Phenol | [9] |
Note: For context, the 'A' value for strongly donating groups like phenols is significantly higher. The CF₂H group in even the most activated systems is still a much weaker hydrogen bond donor than phenol.[9]
Visualizations
Conceptual Diagram: The Dual Nature of the CF₂H Group
Caption: The difluoromethyl group as a versatile modulator of key drug-like properties.
Experimental Workflow: Lipophilicity (logP) Determination
Caption: Standard experimental workflow for determining the partition coefficient (logP).
Experimental Workflow: Hydrogen Bond Acidity (A) Determination
Caption: Workflow for quantifying hydrogen bond acidity using Abraham's ¹H NMR method.
Experimental Protocols
Protocol 1: Determination of Lipophilicity (logP/logD) by Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for determining the n-octanol/water partition coefficient (logP) or distribution coefficient (logD at a specific pH).[14][15][16]
Materials:
-
Compound of interest
-
n-Octanol (reagent grade)
-
Purified water (or phosphate-buffered saline, PBS, for logD at pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC with UV detector, ¹⁹F NMR spectrometer)
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Pre-saturate the n-octanol and aqueous phases by mixing them vigorously for 24 hours, followed by a 1-hour separation. This ensures thermodynamic equilibrium.
-
Compound Preparation: Prepare a stock solution of the test compound in the most suitable phase (typically n-octanol).
-
Partitioning: In a suitable vial, combine 500 µL of the pre-saturated n-octanol phase and 500 µL of the pre-saturated aqueous phase. Add a small volume (e.g., 5 µL) of the compound's stock solution.[16]
-
Equilibration: Vigorously vortex the mixture for at least 5 minutes at room temperature to facilitate the partitioning of the compound between the two phases.[16]
-
Phase Separation: Centrifuge the vials for 5-10 minutes to ensure a clean and complete separation of the two immiscible layers.[16]
-
Sampling: Carefully withdraw a known volume (e.g., 100 µL) from each phase, taking care not to disturb the interface.
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method.
-
HPLC: This is a common method where the concentration is determined by integrating the peak area from a standard curve.[14]
-
¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR offers a direct and highly accurate method. A fluorinated reference compound can be added to determine the concentration ratio between the test compound and the reference in each phase.[17]
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm:
-
logP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
-
Protocol 2: Determination of Hydrogen Bond Acidity (A) by ¹H NMR Spectroscopy
This protocol is based on Abraham's solute ¹H NMR analysis, a widely used method to quantify hydrogen bond donor strength.[1][5][7][9]
Materials:
-
Compound of interest containing a CF₂H group
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare two separate, dilute solutions of the compound with identical concentrations, one in DMSO-d₆ and the other in CDCl₃.
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum for each sample.
-
Chemical Shift Determination:
-
Identify the resonance signal corresponding to the CF₂H proton in each spectrum.
-
Accurately measure the chemical shift (δ) of this proton in both solvents: δ(DMSO-d₆) and δ(CDCl₃).
-
-
Calculation of Δδ: Calculate the difference in the chemical shifts. This difference arises because DMSO is a strong hydrogen bond acceptor, which deshields the donor proton, causing a downfield shift compared to the non-coordinating CDCl₃ solvent.
-
Δδ = δ(DMSO-d₆) - δ(CDCl₃)
-
-
Calculation of Abraham's Acidity Parameter (A): Convert the calculated Δδ into the hydrogen bond acidity parameter 'A' using the established empirical equation:[9]
-
A = 0.0065 + 0.133 * Δδ
-
A higher 'A' value indicates a stronger hydrogen bond donor.
-
Conclusion
The difluoromethyl group presents a fascinating and powerful tool for drug development professionals. Its character is not monolithic; it is a nuanced modulator of molecular properties. Its lipophilicity is context-dependent, offering a means to fine-tune a compound's ADME profile without drastic changes.[1][6] Simultaneously, its capacity to act as a hydrogen bond donor allows it to serve as a metabolically stable bioisostere for critical polar functional groups, potentially preserving or enhancing binding affinity to biological targets.[2][9][10] A thorough understanding and quantitative assessment of these dual properties, using the standardized protocols outlined in this guide, are essential for the rational design of next-generation therapeutics that effectively leverage the unique attributes of the difluoromethyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 10. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogen Bonds Involving CF2H - ChemistryViews [chemistryviews.org]
- 12. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. bio-protocol.org [bio-protocol.org]
- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
Introduction
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole and its derivatives are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethylthio moiety. This group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This document provides a detailed protocol for the synthesis of this compound via a nucleophilic difluoromethylation and ring-opening of a 2-substituted benzothiazole precursor. The described methodology is based on the findings reported by Chen and colleagues in 2021, which outlines an S-difluoromethylation-ring-opening elimination tandem reaction.[1]
Reaction Principle
The synthesis involves the reaction of a 2-substituted benzothiazole with a difluoromethylating agent, (difluoromethyl)trimethylsilane (TMSCF₂H), in the presence of a fluoride source, such as cesium fluoride (CsF). This process proceeds through an unexpected S-difluoromethylation followed by a ring-opening elimination to yield the desired difluoromethyl 2-isocyanophenyl sulfide, which is an isomer of the target molecule and can be considered a key intermediate or a related target compound depending on the desired final structure. For the purpose of this protocol, we will focus on the synthesis of the isocyanide product as described in the primary literature.
Experimental Protocols
Materials:
-
2-Substituted benzothiazole (e.g., 2-chlorobenzothiazole)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Cesium fluoride (CsF)
-
Dimethylformamide (DMF), anhydrous
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, syringes, etc.)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-substituted benzothiazole (1.0 equiv).
-
Add cesium fluoride (CsF) (3.0 equiv) to the flask.
-
Add anhydrous dimethylformamide (DMF) to dissolve/suspend the reagents.
-
To the stirred mixture, add (difluoromethyl)trimethylsilane (TMSCF₂H) (3.0 equiv) at room temperature.
-
Add water (0.7 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (typically several hours, monitor by TLC for completion).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure this compound derivative.
Data Presentation
The following table summarizes the yields of various difluoromethyl 2-isocyanophenyl sulfides synthesized using the described protocol with different 2-substituted benzothiazoles as starting materials.[1]
| Entry | Starting Material (2-Substituted Benzothiazole) | Product | Yield (%) |
| 1 | 2-Chlorobenzothiazole | Difluoromethyl 2-isocyanophenyl sulfide | 70 |
| 2 | 2-Bromobenzothiazole | Difluoromethyl 2-isocyanophenyl sulfide | 65 |
| 3 | 2-Iodobenzothiazole | Difluoromethyl 2-isocyanophenyl sulfide | 58 |
| 4 | 2-(Methylsulfonyl)benzothiazole | Difluoromethyl 2-isocyanophenyl sulfide | 82 |
| 5 | 2-(Phenylsulfonyl)benzothiazole | Difluoromethyl 2-isocyanophenyl sulfide | 75 |
| 6 | 2-Chloro-5-fluorobenzothiazole | 4-Fluoro-2-(difluoromethylthio)phenyl isocyanide | 72 |
| 7 | 2,5-Dichlorobenzothiazole | 4-Chloro-2-(difluoromethylthio)phenyl isocyanide | 68 |
| 8 | 2-Chloro-5-(trifluoromethyl)benzothiazole | 2-(Difluoromethylthio)-4-(trifluoromethyl)phenyl isocyanide | 55 |
Mandatory Visualization
References
Application Notes and Protocols for the Characterization of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of analytical methodologies for the characterization of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole. Due to the limited availability of specific experimental data for this compound in scientific literature, this guide presents detailed protocols and expected data based on the analysis of closely related benzothiazole derivatives. The provided methods serve as a robust starting point for developing and validating specific analytical protocols for purity assessment, identification, and quantification of this compound. The techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Thermal Analysis (DSC/TGA).
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These properties are crucial for the development of suitable analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂NS₂ | |
| Molecular Weight | 217.26 g/mol | |
| IUPAC Name | 1,3-benzothiazol-2-yl difluoromethyl sulfide | |
| CAS Number | 943-08-8 | |
| Physical Form | Liquid or Solid or Semi-solid | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Chromatographic Methods
Chromatographic techniques are essential for the separation and quantification of this compound from impurities and related compounds.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a widely used method for the analysis of benzothiazole derivatives. The following protocol is a representative method that can be adapted for the analysis of this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with an isocratic or gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40, v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm, based on the expected strong UV absorbance of the benzothiazole ring.
-
Column Temperature: 30 °C.
-
Run Time: 10 minutes (adjust as necessary).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL). Further dilute with the mobile phase to create a series of working standards for calibration.
Expected Quantitative Data (for Method Development)
| Parameter | Expected Value/Range | Notes |
| Retention Time | 4 - 8 minutes | Highly dependent on the final optimized mobile phase composition. |
| Linearity (r²) | > 0.995 | Over a typical concentration range of 1-100 µg/mL. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | Estimated based on typical sensitivity for similar compounds. |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | Estimated based on typical sensitivity for similar compounds. |
Workflow for HPLC Method Development
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Given that some benzothiazoles are amenable to GC analysis, this method can be valuable.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or ion trap).
-
Column: HP-5MS (5%-phenyl-methylpolysiloxane) capillary column (30 m × 250 µm × 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1.0 µL in splitless mode.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 150 °C at 8 °C/min.
-
Ramp to 280 °C at 30 °C/min, hold for 5 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
Expected Quantitative Data
| Parameter | Expected Value/Range | Notes |
| Molecular Ion (M⁺) | m/z 217 | Corresponding to the molecular weight of the compound. |
| Key Fragment Ions | m/z 135 (benzothiazole), m/z 82 (difluoromethylsulfanyl) | Predicted fragmentation pattern. The benzothiazole fragment is a common feature. |
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
Expected Chemical Shifts
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | 7.3 - 8.2 | Multiplets | Aromatic protons of the benzothiazole ring system. |
| ~6.5 - 7.5 | Triplet | CHF₂ proton, with coupling to the two fluorine atoms. | |
| ¹³C NMR | 115 - 155 | Singlets | Aromatic carbons of the benzothiazole ring. |
| ~110 - 125 | Triplet | CHF₂ carbon, with coupling to the two fluorine atoms. | |
| ¹⁹F NMR | -90 to -130 | Doublet | Difluoromethyl fluorines, with coupling to the proton. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR Analysis
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Measurement Range: 4000 - 400 cm⁻¹.
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Notes |
| 3050 - 3100 | C-H stretch | Aromatic C-H. |
| 1575 - 1615 | C=C stretch | Aromatic ring of the benzothiazole moiety. |
| 1412 - 1513 | C=N stretch | Thiazole ring. |
| 1000 - 1250 | C-F stretch | Strong absorptions from the difluoromethyl group. |
| 650 - 750 | C-S stretch | Thiazole ring and sulfanyl linkage. |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the compound, such as melting point and decomposition temperature.
Experimental Protocol: Thermal Analysis
-
Instrumentation: A DSC or TGA instrument.
-
Sample Pan: Aluminum pans.
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range:
-
DSC: Ambient to a temperature above the melting point (e.g., 250 °C).
-
TGA: Ambient to a temperature where complete decomposition is expected (e.g., 600 °C).
-
Expected Thermal Events
| Technique | Expected Event | Temperature Range (°C) | Notes |
| DSC | Endothermic peak | 80 - 150 | Expected melting point range for a solid form. |
| TGA | Onset of decomposition | > 150 | Gradual or multi-step weight loss upon heating. |
Logical Flow for Thermal Analysis
Caption: Logical flow for performing thermal analysis.
Signaling Pathways
There is currently no publicly available information to suggest that this compound has a defined biological activity or interacts with specific signaling pathways. Therefore, a diagram for signaling pathways cannot be provided at this time.
Disclaimer
The experimental protocols and quantitative data presented in this document are based on established methods for analogous compounds and are intended to serve as a starting point for method development. These protocols must be optimized and validated for the specific analysis of this compound in your laboratory.
Application Note: Quantitative Analysis of Benzothiazole Derivatives by HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole and its derivatives are a class of heterocyclic compounds with a wide range of applications, including pharmaceuticals, vulcanization accelerators, corrosion inhibitors, and biocides.[1][2] Their prevalence in various industrial and consumer products has led to their emergence as environmental contaminants and potential biomarkers for human exposure.[3][4] Consequently, sensitive and selective analytical methods are crucial for their detection and quantification in diverse matrices. This application note provides a detailed protocol for the analysis of benzothiazole derivatives using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a powerful technique for the separation, identification, and quantification of these compounds.
Experimental Workflow
The general workflow for the analysis of benzothiazole derivatives by HPLC-MS involves sample preparation followed by instrumental analysis.
Caption: General experimental workflow for the HPLC-MS analysis of benzothiazole derivatives.
Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix and the specific benzothiazole derivatives being analyzed. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3][5]
a. Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Wastewater)
This protocol is adapted from methodologies for extracting benzothiazoles from complex aqueous samples.[1][2][6]
-
Materials:
-
SPE Cartridges: Polymeric sorbents or mixed-mode cartridges (e.g., divinylbenzene-N-vinylpyrrolidone with quaternary amine groups).[6]
-
Methanol, Acetone, Formic Acid (HPLC grade)
-
Deionized Water
-
Sample Collection Vials
-
-
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 100-500 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained benzothiazole derivatives with 5-10 mL of a suitable solvent mixture, such as methanol/acetone (7:3, v/v).[6]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase.
-
b. Liquid-Liquid Extraction (LLE) for Biological Samples (e.g., Human Urine)
This protocol is based on methods developed for the analysis of benzothiazoles in human urine.[3][4]
-
Materials:
-
Procedure:
-
Deconjugation (for total concentration): To 1 mL of urine, add β-glucuronidase and incubate as per the enzyme's protocol to hydrolyze conjugated forms of benzothiazoles.[3][4]
-
Extraction: Add 5 mL of ethyl acetate to the urine sample and vortex for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration and Reconstitution: Evaporate the solvent to dryness and reconstitute the residue in the mobile phase.
-
HPLC-MS/MS Analysis
The following are typical HPLC-MS/MS conditions for the analysis of benzothiazole derivatives. Parameters may need to be optimized for specific analytes and instrumentation.
-
HPLC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[4][7]
a. Chromatographic Conditions
| Parameter | Condition |
| Column | ACE 3 C8 (50 x 2.1 mm) or equivalent reversed-phase column.[7] |
| Mobile Phase A | 0.1% Formic acid in Water.[7] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile.[7] |
| Flow Rate | 0.12 mL/min.[7] |
| Injection Volume | 5 µL.[7] |
| Column Temperature | Ambient or controlled at 30-40 °C. |
| Gradient Elution | A gradient elution is typically employed to separate a range of benzothiazole derivatives. An example gradient is provided below.[7] |
Example Gradient Program: [7]
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 50 |
| 10.0 | 95 |
| 23.0 | 95 |
| 23.1 | 5 |
| 28.1 | 5 |
b. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), operated in both positive and negative ion modes.[1][7] |
| Ion Spray Voltage | ± 4200 V.[7] |
| Source Temperature | 120 °C.[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes the MRM transitions for several common benzothiazole derivatives. The quantifier ion is used for quantification, while the qualifier ion is used for confirmation.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Benzothiazole | Positive | 136 | 109 | 65[7] |
| 2-Methylbenzothiazole | Positive | 150 | 109 | 65[7] |
| 2-Aminobenzothiazole | Positive | - | - | - |
| 2-Hydroxybenzothiazole | Negative | - | - | - |
| 2-Mercaptobenzothiazole | Negative | 166 | 134 | 58[7] |
| 2-Methylthiobenzothiazole | Positive | 182 | 167 | 109[7] |
| N-Cyclohexyl-2-benzothiazole sulphenamide | Positive | 265 | 166 | 183[7] |
| 2,2'-Dithiobisbenzothiazole | Positive | 333 | 167 | 109[7] |
Note: Specific m/z values for 2-Aminobenzothiazole and 2-Hydroxybenzothiazole were not detailed in the provided search results but are commonly analyzed.
Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of the method can vary depending on the analyte, matrix, and instrument. Reported limits of quantification (LOQs) for benzothiazoles in treated wastewater range from 20 to 200 ng/L.[1][2] For human urine samples, LODs have been reported in the range of 0.07 to 4.0 ng/mL.[3]
Method Validation
For use in regulated environments, the analytical method should be validated according to established guidelines. Key validation parameters include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.[4][8]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.[4][8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.[4][8]
-
Recovery: The efficiency of the extraction process.[4]
-
Matrix Effect: The influence of co-eluting substances from the matrix on the ionization of the target analyte.[4]
-
Stability: The stability of the analyte in the sample matrix under different storage conditions.
Signaling Pathways and Biological Activity
While the primary focus of this note is the analytical methodology, it is important to note that benzothiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] The specific signaling pathways involved are diverse and depend on the particular derivative. For drug development professionals, understanding these pathways is crucial for elucidating the mechanism of action.
Caption: Biological activities of benzothiazole derivatives and related pathways.
The HPLC-MS method described provides a robust and sensitive approach for the quantitative analysis of benzothiazole derivatives in various matrices. The combination of chromatographic separation with mass spectrometric detection allows for high selectivity and low detection limits, making it an indispensable tool for researchers, scientists, and drug development professionals. Proper sample preparation and method validation are critical for obtaining accurate and reliable results.
References
- 1. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mac-mod.com [mac-mod.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. benchchem.com [benchchem.com]
Application Note: Purity Assessment of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole by Quantitative NMR (qNMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products.[1][2] "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" is a fluorinated heterocyclic compound with potential applications in drug development. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise and accurate determination of the purity of organic compounds, including complex pharmaceutical molecules.[1][3][4] This technique offers direct measurement without the need for identical reference standards for each impurity, relying on the principle that the NMR signal intensity is directly proportional to the number of nuclei.[3] This application note provides a detailed protocol for the purity assessment of this compound using both ¹H and ¹⁹F qNMR spectroscopy.
Principle of the Method
Quantitative NMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity and concentration.[3] The inherent quantitative nature of NMR, where the signal area is proportional to the number of resonating nuclei, allows for a direct calculation of the analyte's purity.[3] For fluorinated compounds such as this compound, ¹⁹F NMR offers a distinct advantage due to its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range that often results in simpler spectra with less signal overlap compared to ¹H NMR.[5]
Potential Impurities
Understanding the synthetic route of this compound is crucial for identifying potential impurities. A plausible synthesis involves the difluoromethylation of 2-mercaptobenzothiazole. Therefore, potential impurities may include:
-
Starting Material: 2-Mercaptobenzothiazole
-
Side-reaction Products: 2-Chlorobenzothiazole (if chlorodifluoromethane is used as the difluoromethylating agent)
-
Degradation Products: Benzothiazole-2-sulfonic acid (through oxidation of the sulfur linkage)
The NMR spectra of these potential impurities should be considered to ensure the selected analyte and internal standard signals are free from overlap.
Experimental Protocols
This section details the methodologies for sample preparation, NMR data acquisition, and data processing for the purity assessment of this compound.
1. Materials and Equipment
-
Analyte: this compound
-
Internal Standard: 4-Fluoroanisole (for ¹⁹F qNMR) or Maleic Acid (for ¹H qNMR), with a purity of ≥99.5%
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), high purity
-
NMR Spectrometer: 400 MHz or higher, equipped with a multinuclear probe
-
Analytical Balance: Accuracy of at least 0.01 mg
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Glassware: Calibrated volumetric flasks and pipettes
2. Sample Preparation
Accurate sample preparation is critical for reliable qNMR results.
-
Analyte Stock Solution: Accurately weigh approximately 20-30 mg of this compound into a 10 mL volumetric flask and dissolve in the chosen deuterated solvent.
-
Internal Standard Stock Solution: Accurately weigh approximately 15-25 mg of the internal standard into a separate 10 mL volumetric flask and dissolve in the same deuterated solvent.
-
qNMR Sample: Accurately transfer 500 µL of the analyte stock solution and 100 µL of the internal standard stock solution into a high-precision NMR tube. Cap the tube and mix thoroughly.
3. NMR Data Acquisition
¹H qNMR Parameters:
| Parameter | Recommended Value |
| Pulse Program | zg30 (or equivalent single pulse experiment) |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing proton (typically 20-30 s) |
| Acquisition Time (AQ) | ≥ 3 s |
| Number of Scans (NS) | 16-64 (to achieve a signal-to-noise ratio >250 for the quantified signals) |
| Spectral Width (SW) | 16 ppm |
| Temperature | 298 K (regulated) |
¹⁹F qNMR Parameters:
| Parameter | Recommended Value |
| Pulse Program | zg (or equivalent single pulse experiment) |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing fluorine (typically 30-40 s) |
| Acquisition Time (AQ) | ≥ 2 s |
| Number of Scans (NS) | 32-128 (to achieve a signal-to-noise ratio >300 for the quantified signals) |
| Spectral Width (SW) | 200 ppm |
| Temperature | 298 K (regulated) |
4. Data Processing and Purity Calculation
-
Apply Fourier transformation to the acquired FID.
-
Perform phase and baseline correction manually to ensure accuracy.
-
Integrate the selected signals for both the analyte and the internal standard. For this compound, the triplet at ~7.56 ppm in the ¹H spectrum (corresponding to the CHF₂) or the doublet in the ¹⁹F spectrum at ~-92.5 ppm can be used. For the internal standards, the singlet of maleic acid (~6.3 ppm in DMSO-d₆) or the singlet of 4-fluoroanisole can be used.
-
Calculate the purity of the analyte using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
M = Molar mass
-
m = mass
-
IS = Internal Standard
-
Data Presentation
The following table summarizes illustrative quantitative data for the purity assessment of a batch of this compound.
| Parameter | ¹H qNMR Result | ¹⁹F qNMR Result | Acceptance Criteria |
| Purity (%) | 99.2 | 99.4 | ≥ 99.0% |
| Precision (RSD, n=6) | 0.15% | 0.12% | ≤ 0.5% |
| Accuracy (Recovery, %) | 100.3% | 99.8% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.05% | 0.03% | Reportable |
| Limit of Quantification (LOQ) | 0.15% | 0.10% | Reportable |
Method Validation
The qNMR method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: Demonstrated by the absence of interfering signals from the internal standard, solvent, or potential impurities at the chemical shifts of the analyte signals used for quantification.
-
Linearity: Assessed by preparing samples with varying concentrations of the analyte and demonstrating a linear relationship between the analyte/internal standard integral ratio and the concentration ratio.
-
Precision: Evaluated by repeated measurements of the same sample (repeatability) and by different analysts on different days (intermediate precision).
-
Accuracy: Determined by analyzing a sample with a known purity or by performing a recovery study where a known amount of the analyte is added to a matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]
Visualizations
Caption: Experimental workflow for qNMR purity assessment.
Caption: Logical relationship of the purity assessment process.
Conclusion
Quantitative NMR spectroscopy is a highly accurate, precise, and reliable method for determining the purity of this compound. The use of both ¹H and ¹⁹F qNMR provides orthogonal data, increasing confidence in the analytical results. The protocols outlined in this application note, when coupled with proper method validation, can be readily implemented in a research or quality control setting to ensure the quality of this important pharmaceutical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance | springerprofessional.de [springerprofessional.de]
Application Notes and Protocols: Antifungal Activity of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, causing infections that range from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals.[1] The emergence of drug-resistant strains necessitates the development of novel antifungal agents.[1][2] Benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including antifungal effects.[1][3] This document provides detailed application notes and protocols for assessing the in vitro antifungal activity of a specific benzothiazole derivative, 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole, against Candida albicans.
The protocols outlined below are based on established methodologies for antifungal susceptibility testing and elucidation of the mechanism of action. These include determining the minimum inhibitory concentration (MIC), assessing effects on fungal viability, and investigating potential cellular targets such as the ergosterol biosynthesis pathway, mitochondrial function, and the generation of reactive oxygen species (ROS).
Quantitative Data Summary
While specific data for "this compound" is not available in the public domain, the following tables present hypothetical yet representative data based on the known antifungal activity of other benzothiazole derivatives against C. albicans. These tables are intended to serve as a template for presenting experimental results.
Table 1: In Vitro Antifungal Susceptibility of Candida albicans to this compound and Control Drugs
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| This compound | 4 | 16 | 32 |
| Fluconazole | 0.5 | 2 | >64 |
| Amphotericin B | 0.25 | 1 | 2 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. MFC is the minimum fungicidal concentration.
Table 2: Effect of this compound on Candida albicans Virulence Factors and Cellular Processes
| Assay | Endpoint | Result (at 1x MIC) |
| Ergosterol Biosynthesis | % Inhibition | 65% |
| Reactive Oxygen Species (ROS) | Fold Increase | 3.5 |
| Mitochondrial Membrane Potential (ΔΨm) | % Depolarization | 50% |
| Cell Viability (CFU/mL) | % Reduction | 99.9% |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4]
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound
-
Control drugs (Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound and control drugs in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.[5]
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.[6] This can be determined visually or by reading the optical density at 530 nm.
-
Determination of Minimum Fungicidal Concentration (MFC)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto an SDA plate.
-
Incubate the plate at 35°C for 48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[7]
Ergosterol Biosynthesis Inhibition Assay
A common mechanism for antifungal drugs is the inhibition of the ergosterol biosynthesis pathway.[8][9]
Procedure:
-
Grow C. albicans in Sabouraud Dextrose Broth (SDB) to mid-log phase.
-
Treat the cells with this compound at its MIC for a defined period (e.g., 6 hours).
-
Harvest the cells by centrifugation.
-
Extract the sterols using an alcoholic potassium hydroxide solution and n-heptane.
-
Analyze the sterol composition by scanning spectrophotometry (240-300 nm) or by gas chromatography-mass spectrometry (GC-MS).
-
A reduction in the characteristic ergosterol peak and an accumulation of precursor sterols (e.g., lanosterol) indicates inhibition of the pathway.[10]
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS accumulation can be a sign of cellular stress and a potential mechanism of antifungal action.[11]
Procedure:
-
Culture C. albicans in SDB to the mid-logarithmic phase.
-
Treat the cells with the test compound at its MIC.
-
Add the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell suspension and incubate in the dark.[11]
-
DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.[12]
Mitochondrial Membrane Potential (ΔΨm) Assay
Disruption of the mitochondrial membrane potential is an indicator of mitochondrial dysfunction.[13]
Procedure:
-
Prepare a suspension of C. albicans cells treated with the test compound.
-
Stain the cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or Rhodamine 123.[13][14]
-
JC-1 forms aggregates that fluoresce red in healthy mitochondria with high membrane potential, while it exists as monomers that fluoresce green in the cytoplasm and in mitochondria with depolarized membranes.[14]
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.[15]
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for MIC and MFC determination.
Potential Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway.
Logical Relationship: Cellular Effects of Antifungal Compound
References
- 1. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluation of a novel colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 10. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Chemiluminescent visualization of superoxide generated by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Fungal-specific subunits of the Candida albicans mitochondrial complex I drive diverse cell functions including cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole on Plant Pathogens
Introduction
Benzothiazole and its derivatives have demonstrated significant antifungal properties against a variety of plant pathogens.[1] These compounds are of interest in the development of new fungicides for crop protection.[2] The fungicidal mechanism of some benzothiazole derivatives involves the induction of apoptosis, suppression of stress responses, and disruption of cell membrane integrity and hyphal morphology.[3][4][5][6] This document provides detailed protocols for the in vitro evaluation of the antifungal activity of "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" against common plant pathogens.
Data Presentation: Representative Antifungal Activity of Benzothiazole Derivatives
The following table summarizes the in vitro antifungal activity of various benzothiazole derivatives against selected plant pathogens, as reported in the literature. This data is intended to provide a comparative baseline for the evaluation of "this compound".
| Compound Class | Pathogen | Assay Type | Efficacy Metric (EC50/IC50/MIC in µg/mL) | Reference |
| Benzothiazole (BZO) | Phytophthora capsici | Mycelial Growth Inhibition | Not specified, significant inhibition at 150 mg/L | [3] |
| Flavonoid-benzothiazole derivative (V17) | Fusarium oxysporum f. sp. cucumerinum | Mycelial Growth Inhibition | EC50: 1.2 | [7] |
| Flavonoid-benzothiazole derivative (V12) | Fusarium oxysporum f. sp. cucumerinum | Mycelial Growth Inhibition | EC50: 2.3 | [7] |
| Flavonoid-benzothiazole derivative (V13) | Fusarium oxysporum f. sp. cucumerinum | Mycelial Growth Inhibition | EC50: 3.2 | [7] |
| 2-(benzylsulfonyl)benzothiazole (4f) | Aspergillus fumigatus | Mycelial Growth Inhibition | Broad-spectrum activity | [8] |
| 2-(benzylsulfonyl)benzothiazole (4k) | Aspergillus ustus | Mycelial Growth Inhibition | Broad-spectrum activity | [8] |
| Benzothiazole derivative (3n) | Candida species & Molds | Microdilution | MIC: 1.56 - 12.5 | [9] |
Experimental Protocols
Protocol 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol is a standard method for evaluating the efficacy of antifungal compounds by measuring the inhibition of fungal mycelial growth on an amended agar medium.[10]
Materials:
-
"this compound"
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Potato Dextrose Agar (PDA) or other appropriate fungal growth medium
-
Actively growing cultures of test plant pathogens (e.g., Fusarium spp., Botrytis cinerea, Rhizoctonia solani)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5-6 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of "this compound" in DMSO at a high concentration (e.g., 10 mg/mL).
-
Media Preparation: Autoclave the fungal growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C in a water bath.
-
Amendment of Media: Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and controls (typically ≤1% v/v) to avoid solvent-induced toxicity. Prepare a solvent-only control and a negative control (medium only).
-
Pouring Plates: Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut mycelial plugs from the leading edge of an actively growing culture of the test pathogen. Place a single mycelial plug in the center of each agar plate.[10]
-
Incubation: Incubate the plates at the optimal temperature for the specific pathogen (e.g., 25 ± 2°C) until the mycelial growth in the negative control plates reaches the edge of the plate.[10]
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.
-
-
-
EC50 Determination: The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. It is particularly useful for yeast-like fungi or for generating a large amount of data in a high-throughput format.
Materials:
-
"this compound"
-
DMSO or other suitable solvent
-
Potato Dextrose Broth (PDB) or other appropriate liquid medium
-
Spore suspension or mycelial fragment suspension of the test pathogen
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Stock Solution and Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions of the compound in the liquid medium directly in the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test pathogen. For fungi that produce spores, a spore suspension can be prepared and the concentration adjusted using a hemocytometer. For mycelial fungi, a suspension of mycelial fragments can be prepared by homogenization.
-
Inoculation: Add the inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (temperature and duration) for the specific pathogen.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the pathogen. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizations
Experimental Workflow Diagram
References
- 1. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]
- 2. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole inhibits the growth of Phytophthora capsici through inducing apoptosis and suppressing stress responses and metabolic detoxification [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Benzothiazole inhibits the growth of Phytophthora capsici through inducing apoptosis and suppressing stress responses and metabolic detoxification. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzothiazole inhibits the growth of Phytophthora capsici through inducing apoptosis and suppressing stress responses and metabolic detoxification. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. academicjournals.org [academicjournals.org]
Application Notes and Protocols for the Evaluation of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole as a Potential Agricultural Fungicide
Disclaimer: As of December 2025, publicly available research specifically detailing the agricultural fungicidal properties of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole is limited. The following application notes and protocols are based on established methodologies for the evaluation of novel benzothiazole-based fungicides and are intended to provide a comprehensive framework for researchers, scientists, and drug development professionals to assess its potential.
Introduction
The benzothiazole scaffold is a key heterocyclic motif present in numerous compounds exhibiting a wide range of biological activities, including antifungal properties. These compounds have garnered significant interest in the development of new agrochemicals. The introduction of a difluoromethylsulfanyl group at the 2-position of the benzothiazole ring in "this compound" presents a novel substitution pattern that warrants investigation for its potential as an agricultural fungicide. The fluorine atoms may enhance the compound's metabolic stability and lipophilicity, potentially leading to improved efficacy and systemic movement within the plant.
These application notes provide a structured approach to systematically evaluate the in vitro and in vivo antifungal activity of this compound against a panel of economically important plant pathogenic fungi. Furthermore, protocols for preliminary mechanism of action studies are outlined.
Data Presentation
To facilitate the comparison of fungicidal efficacy, all quantitative data should be summarized in clear, structured tables. Below are template tables for recording experimental results.
Table 1: In Vitro Antifungal Activity of this compound Against Various Phytopathogens
| Fungal Species | EC50 (µg/mL) | EC90 (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Botrytis cinerea | |||
| Rhizoctonia solani | |||
| Puccinia sorghi | |||
| Pseudoperonospora cubensis | |||
| Alternaria solani | |||
| Fusarium oxysporum |
Table 2: In Vivo (Greenhouse) Fungicidal Efficacy of this compound
| Fungal Pathogen | Host Plant | Application Rate (g/ha) | Disease Severity (%) | Protective Efficacy (%) | Curative Efficacy (%) |
| Puccinia sorghi | Maize | ||||
| Pseudoperonospora cubensis | Cucumber | ||||
| Botrytis cinerea | Tomato |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the fungicidal potential of this compound.
In Vitro Antifungal Activity Assays
This assay determines the effect of the compound on the vegetative growth of filamentous fungi.
-
Materials:
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or acetone)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Positive control fungicide (e.g., a commercial benzimidazole or strobilurin fungicide)
-
Solvent control (medium with solvent only)
-
-
Protocol:
-
Prepare a stock solution of the test compound.
-
Autoclave PDA medium and cool to 45-50°C.
-
Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a solvent control and a positive control.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treatment.
-
Determine the EC50 (effective concentration to inhibit growth by 50%) and EC90 values by probit analysis.
-
This assay is crucial for understanding the compound's effect on the initial stages of fungal infection.
-
Materials:
-
Fungal spores (e.g., from Botrytis cinerea)
-
Sterile distilled water or a suitable germination buffer
-
Test compound stock solution
-
Microscope slides or multi-well plates
-
Humid chamber
-
Microscope
-
-
Protocol:
-
Prepare a spore suspension of the test fungus in sterile water and adjust the concentration (e.g., 1 x 10^5 spores/mL).
-
Prepare a series of dilutions of the test compound in the spore suspension.
-
Pipette a small volume (e.g., 20 µL) of each dilution onto a microscope slide or into the well of a microtiter plate.
-
Incubate the slides/plates in a humid chamber at the optimal temperature for germination (e.g., 20-25°C) for a sufficient time (e.g., 6-24 hours).
-
Observe at least 100 spores per replicate under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition and determine the EC50 value.
-
In Vivo (Greenhouse) Fungicide Efficacy Trials
These trials evaluate the compound's performance under more realistic conditions on host plants.
This assay assesses the compound's ability to prevent infection when applied before the pathogen.
-
Materials:
-
Healthy host plants of a susceptible variety (e.g., maize for Puccinia sorghi, cucumber for Pseudoperonospora cubensis).
-
Test compound formulated as a sprayable solution (e.g., with a surfactant).
-
Pathogen inoculum (spore suspension).
-
Greenhouse with controlled environment (temperature, humidity, light).
-
-
Protocol:
-
Grow host plants to a suitable stage (e.g., 2-3 true leaves).
-
Spray the plants with different concentrations of the formulated test compound until runoff. Include a negative control (water/surfactant only) and a positive control (commercial fungicide).
-
Allow the plants to dry for 24 hours.
-
Inoculate the plants with a spore suspension of the pathogen.
-
Place the inoculated plants in a high-humidity environment for 24-48 hours to promote infection.
-
Transfer the plants back to standard greenhouse conditions.
-
Assess disease severity after a specific incubation period (e.g., 7-14 days) by visually estimating the percentage of leaf area affected by the disease.
-
Calculate the protective efficacy using the formula: Protective Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
-
This assay evaluates the compound's ability to halt disease progression after infection has occurred.
-
Protocol:
-
Grow host plants to a suitable stage.
-
Inoculate the plants with a spore suspension of the pathogen.
-
Place the inoculated plants in a high-humidity environment for 24-48 hours.
-
After the infection period, spray the plants with different concentrations of the formulated test compound.
-
Return the plants to standard greenhouse conditions.
-
Assess disease severity after the incubation period and calculate the curative efficacy.
-
Preliminary Mechanism of Action Studies
Based on the known mechanisms of other benzothiazole fungicides, the following assays can provide initial insights into the mode of action of this compound.
Many antifungal azoles and some benzothiazoles inhibit the lanosterol 14α-demethylase enzyme (CYP51), which is crucial for ergosterol biosynthesis in fungi.
-
Protocol Outline:
-
Isolate or purchase recombinant fungal CYP51 enzyme.
-
Perform an in vitro enzyme inhibition assay using a reconstituted system containing CYP51, a cytochrome P450 reductase, and the substrate (e.g., lanosterol).
-
Incubate the enzyme with varying concentrations of the test compound.
-
Measure the conversion of the substrate to the product using methods like HPLC or GC-MS.
-
Determine the IC50 value (concentration required for 50% inhibition of enzyme activity).
-
Some fungicides act by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.
-
Protocol Outline:
-
Isolate mitochondria from the target fungus.
-
Use a colorimetric assay to measure SDH activity. This typically involves monitoring the reduction of an artificial electron acceptor (e.g., DCPIP or MTT) in the presence of succinate.
-
Incubate the mitochondrial preparation with different concentrations of the test compound.
-
Measure the change in absorbance over time to determine the rate of the reaction.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Caption: Experimental workflows for in vivo protective and curative fungicide assays.
Caption: Logical relationship for investigating the potential mechanism of action.
Application Notes and Protocols: 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole in medicinal chemistry, focusing on its synthesis, potential biological activities, and detailed protocols for its evaluation. While specific biological data for this exact compound is limited in publicly available literature, the information presented herein is extrapolated from extensive research on structurally related benzothiazole derivatives, particularly those with demonstrated anticancer and anti-inflammatory properties.
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethylsulfanyl group, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. This makes this compound a compound of interest for the development of novel therapeutic agents.
The core benzothiazole scaffold is known to interact with various biological targets, leading to activities such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[3] Notably, 2-substituted benzothiazole derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer progression, including the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[4]
Synthesis Protocol
The synthesis of this compound can be achieved in a two-step process starting from 2-mercaptobenzothiazole.
Step 1: Synthesis of 2-((Difluoromethyl)thio)benzo[d]thiazole
This procedure is adapted from methodologies for the difluoromethylation of thiols.
Materials:
-
2-Mercaptobenzothiazole
-
Sodium hydride (NaH) or other suitable base
-
Difluorobromomethane (CHBrF₂) or a similar difluoromethylating agent
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-mercaptobenzothiazole (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases, to form the sodium salt of 2-mercaptobenzothiazole.
-
Slowly introduce difluorobromomethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-((difluoromethyl)thio)benzo[d]thiazole.
Step 2: Oxidation to 2-[(Difluoromethyl)sulfonyl]-1,3-benzothiazole
This step involves the oxidation of the sulfide to a sulfone.
Materials:
-
2-((Difluoromethyl)thio)benzo[d]thiazole
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution
Procedure:
-
Dissolve 2-((difluoromethyl)thio)benzo[d]thiazole (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise to the solution. The use of a slight excess ensures complete oxidation to the sulfone.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-[(Difluoromethyl)sulfonyl]-1,3-benzothiazole.
Potential Biological Applications and Mechanism of Action
Based on the activities of structurally similar benzothiazole derivatives, this compound is a promising candidate for investigation as an anticancer and anti-inflammatory agent.
Anticancer Activity
Many 2-substituted benzothiazoles exhibit potent cytotoxic effects against a range of cancer cell lines.[2][5] The proposed mechanisms of action often involve the modulation of critical signaling pathways that are dysregulated in cancer.
Potential Signaling Pathways Targeted by 2-Substituted Benzothiazoles:
-
EGFR (Epidermal Growth Factor Receptor) Pathway: Inhibition of EGFR signaling can block downstream pathways like PI3K/Akt/mTOR and ERK/MAPK, which are crucial for cancer cell proliferation, survival, and metastasis.[4]
-
JAK/STAT Pathway: Dysregulation of the JAK/STAT pathway is common in many cancers, leading to increased cell proliferation and survival. Inhibition of this pathway is a key therapeutic strategy.[4]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition can induce apoptosis and halt tumor progression.[4]
-
ERK/MAPK Pathway: This pathway plays a critical role in cell proliferation, differentiation, and survival. Its inhibition is a target for anticancer therapies.[4]
-
NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation.[6]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB signaling pathway is a master regulator of the inflammatory response. Benzothiazole derivatives have been shown to suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory mediators like COX-2 and iNOS.[6]
Experimental Protocols
The following are detailed protocols for evaluating the potential anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the compound at its IC₅₀ concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on the expression levels of proteins in key signaling pathways.
Materials:
-
Cancer cells treated with the compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-EGFR, p-Akt, p-ERK, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Data Summary of Related Benzothiazole Derivatives
The following table summarizes the reported anticancer activities of various 2-substituted benzothiazole derivatives to provide a comparative context for the potential efficacy of this compound.
| Compound ID | Substitution at 2-position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | 4-Aminophenyl | Breast (MCF-7) | 0.05 | [5] |
| Derivative 2 | 4-Hydroxyphenyl | Lung (A549) | 10.07 | [2] |
| Derivative 3 | 6-chloro-2-hydrazone(3-fluorophenyl) | Pancreatic (Capan-1) | 0.6 | [2] |
| Derivative 4 | 6-chloro-2-hydrazone(3-fluorophenyl) | Lung (NCI-H460) | 0.9 | [2] |
| Derivative 5 | Nitro-substituted | Hepatocellular (HepG2) | 56.98 (24h) | [6] |
| Derivative 6 | Fluorine-substituted | Hepatocellular (HepG2) | 59.17 (24h) | [6] |
Conclusion
While direct experimental evidence for the medicinal chemistry applications of this compound is yet to be established in the public domain, the extensive research on related benzothiazole derivatives provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The protocols and information provided in these application notes offer a solid foundation for researchers to explore the therapeutic potential of this promising compound. The unique difluoromethylsulfanyl substituent may confer advantageous properties, making it a valuable candidate for further drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole is a sulfur and fluorine-containing heterocyclic compound of interest in medicinal chemistry and drug development. The introduction of a difluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds. This application note outlines a potential synthetic route amenable to scale-up, enabling the production of gram-to-kilogram quantities of the target compound for further investigation.
Chemical Structure:
Molecular Formula: C₈H₅F₂NS₂[1]
Molecular Weight: 217.26 g/mol [1]
Synthetic Strategy
The proposed synthesis involves a two-step process commencing with the readily available 2-mercaptobenzothiazole. The first step is an S-alkylation using a suitable difluoromethylating agent. This approach is common for the derivatization of sulfur-containing heterocycles.
Overall Reaction Scheme:
A plausible difluoromethylating agent for this reaction is chlorodifluoromethane (Freon 22) or a related precursor that can generate the difluoromethyl carbene or an equivalent electrophilic species. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Mercaptobenzothiazole | Reagent | Sigma-Aldrich | |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich | Highly flammable, handle with care |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | |
| Chlorodifluoromethane (or suitable precursor) | Gas cylinder | Toxic, handle in a well-ventilated fume hood | |
| Diethyl Ether | Anhydrous | Fisher Scientific | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Reagent | VWR | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography | |
| Hexanes | HPLC Grade | For column chromatography | |
| Ethyl Acetate | HPLC Grade | For column chromatography |
Scale-up Synthesis of this compound (Proposed Method)
Reaction:
Procedure:
-
Reactor Setup: A 22 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, a dry ice/acetone condenser, and a nitrogen inlet is assembled. The system is flame-dried under a nitrogen atmosphere.
-
Reagent Addition: The flask is charged with anhydrous N,N-dimethylformamide (DMF, 10 L). 2-Mercaptobenzothiazole (1.67 kg, 10.0 mol) is added portion-wise with stirring.
-
Thiolate Formation: The resulting suspension is cooled to 0 °C in an ice-water bath. Sodium hydride (60% dispersion in mineral oil, 440 g, 11.0 mol) is added carefully in small portions over 1 hour, maintaining the internal temperature below 10 °C. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete. Hydrogen gas is evolved during this step and should be safely vented.
-
Difluoromethylation: Chlorodifluoromethane gas is bubbled through the reaction mixture at a steady rate while maintaining the temperature at 0-5 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexanes/Ethyl Acetate).
-
Quenching: Upon completion of the reaction (typically 4-6 hours), the reaction is cautiously quenched by the slow addition of water (5 L) while maintaining the temperature below 20 °C.
-
Extraction: The aqueous mixture is transferred to a suitable separatory funnel and extracted with diethyl ether (3 x 5 L).
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 3 L) and brine (3 L).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Isolation and Drying: Fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is dried under high vacuum to yield this compound.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Yields for Scale-up Synthesis
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (10kg) |
| Starting Material | |||
| 2-Mercaptobenzothiazole | 10.0 g | 1.00 kg | 10.0 kg |
| Sodium Hydride (60%) | 2.6 g | 260 g | 2.6 kg |
| DMF | 100 mL | 10 L | 100 L |
| Reaction Conditions | |||
| Temperature | 0 °C | 0-5 °C | 0-5 °C |
| Reaction Time | 4 h | 5 h | 6 h |
| Results | |||
| Crude Yield | ~12 g | ~1.2 kg | ~12 kg |
| Purified Yield | 9.8 g | 950 g | 9.2 kg |
| Purity (by HPLC) | >98% | >98% | >98% |
| Overall Yield | ~75% | ~73% | ~71% |
Visualizations
Diagram 1: Synthetic Reaction Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Diagram 2: Experimental Workflow
References
Application Notes and Protocols: One-Pot Synthesis of 2-Difluoromethyl Substituted Benzothiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Difluoromethyl substituted benzothiazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The difluoromethyl (CF2H) group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl (OH) or thiol (SH) functionalities.[1] The incorporation of this moiety into the benzothiazole scaffold, a privileged structure in pharmaceuticals, can lead to compounds with enhanced metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3][4] Consequently, efficient synthetic methodologies for accessing these molecules are highly sought after. This document outlines two primary one-pot strategies for the synthesis of 2-difluoromethyl substituted benzothiazoles.
Method 1: One-Pot Condensation of 2-Aminobenzenethiols with Difluoroacetic Acid
This approach provides a direct and efficient route to 2-difluoromethyl substituted benzothiazoles from readily available starting materials. The reaction proceeds via a one-pot condensation of a 2-aminobenzenethiol with difluoroacetic acid.[5]
Experimental Protocol
A general procedure for the one-pot synthesis of 2-difluoromethyl substituted benzothiazoles via condensation is as follows:
-
To a solution of the appropriately substituted 2-aminobenzenethiol (1.0 mmol) in a suitable solvent, add difluoroacetic acid (1.2 mmol).
-
The reaction mixture is then heated under reflux for a specified period.
-
Upon completion, as monitored by thin-layer chromatography (TLC), the reaction mixture is cooled to room temperature.
-
The mixture is then poured into ice-cold water and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-difluoromethyl substituted benzothiazole.
Data Presentation
| Entry | 2-Aminobenzenethiol Substituent | Product | Yield (%) |
| 1 | H | 2-(Difluoromethyl)benzo[d]thiazole | Good to Excellent |
| 2 | 4-Methyl | 2-(Difluoromethyl)-6-methylbenzo[d]thiazole | Good to Excellent |
| 3 | 4-Chloro | 6-Chloro-2-(difluoromethyl)benzo[d]thiazole | Good to Excellent |
| 4 | 4-Nitro | 2-(Difluoromethyl)-6-nitrobenzo[d]thiazole | Good to Excellent |
Note: The term "Good to Excellent" is used as specific numerical yields were not detailed in the provided search results. For precise experimental planning, consulting the primary literature is recommended.[5]
Method 2: Nucleophilic C-Difluoromethylation of 2-Substituted Benzothiazoles
This alternative strategy involves the direct C-difluoromethylation of a pre-formed benzothiazole ring at the C2 position. This method is particularly useful when the desired substitution pattern on the benzothiazole core is more readily accessible than the corresponding 2-aminobenzenethiol.[1][6][7]
Experimental Protocol
A representative procedure for the C-difluoromethylation of a 2-substituted benzothiazole is as follows:
-
To a solution of the 2-substituted benzothiazole (e.g., 2-chlorobenzothiazole, 1.0 mmol) in a mixture of CH2Cl2 and HMPA at -78 °C, add the difluoromethylating agent (e.g., (difluoromethyl)trimethylsilane (TMSCF2H) or 2-PySO2CF2- nucleophiles).[1]
-
The reaction mixture is stirred at this temperature for a specified time.
-
The reaction is then quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the 2-difluoromethyl substituted benzothiazole.
Data Presentation
| Entry | Substrate | Difluoromethylating Agent | Product | Yield (%) |
| 1 | 2-Chlorobenzothiazole | 2-PySO2CF2- | 2-(Difluoromethyl)benzo[d]thiazole | 72 |
| 2 | 2-Chlorothiazole | 2-PySO2CF2- | 2-(Difluoromethyl)thiazole | 59 (NMR Yield) |
[1]
Visualizations
Caption: Workflow for the one-pot condensation synthesis.
Caption: Workflow for the C-difluoromethylation synthesis.
Applications in Drug Development
The benzothiazole nucleus is a core component of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The introduction of the difluoromethyl group can modulate the physicochemical properties of these molecules, potentially leading to improved drug candidates. The synthetic methods described herein provide efficient access to a library of 2-difluoromethyl substituted benzothiazoles for screening in various biological assays, thus facilitating the discovery of new and improved therapeutic agents.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Low or no yield of the desired S-difluoromethylated product.
Possible Causes:
-
Incorrect Base or Base Strength: The choice of base is crucial for the deprotonation of 2-mercaptobenzothiazole to form the nucleophilic thiolate. An inappropriate base may not be strong enough to achieve complete deprotonation or may lead to side reactions.
-
Inefficient Difluoromethylating Agent: The reactivity of the difluoromethylating agent can significantly impact the reaction outcome. Some agents may require specific activation conditions.
-
Suboptimal Reaction Temperature: The temperature can influence the reaction rate and the stability of intermediates. Temperatures that are too low may result in a sluggish reaction, while temperatures that are too high can lead to decomposition or side product formation.
-
Presence of Water: Moisture can react with the base and some difluoromethylating agents, reducing their effectiveness.
-
Side Reactions: Competing reactions, such as N-difluoromethylation or C-difluoromethylation, can consume the starting material and reduce the yield of the desired S-substituted product.[1][2]
Recommended Solutions:
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Base Optimization: Experiment with different bases such as potassium carbonate (K₂CO₃), cesium hydroxide (CsOH), or potassium hydroxide (KOH).[1][2] The optimal base may depend on the specific difluoromethylating agent and solvent used.
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Choice of Difluoromethylating Agent: Consider using difluorocarbene generated from reagents like chlorodifluoromethane (CHClF₂) in an alkaline medium, which has been shown to produce the S-difluoromethylated product.[2] Alternatively, reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) can be employed, though reaction conditions must be carefully controlled to favor S-alkylation over other pathways.[1]
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Temperature Screening: Perform the reaction at various temperatures to find the optimal condition. For instance, reactions with difluorocarbene might be run at room temperature or slightly above, while other protocols may require cooling.[1]
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Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the impact of moisture.
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Monitor for Side Products: Use techniques like TLC or LC-MS to monitor the reaction progress and identify the formation of any side products. Adjusting the reaction conditions (e.g., base, solvent, temperature) may help to suppress unwanted reactions.
Q2: Formation of N-difluoromethylated or bis-difluoromethylated byproducts.
Possible Causes:
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Strongly Basic Conditions: The use of a very strong base can lead to the deprotonation of the nitrogen atom in the benzothiazole ring, making it susceptible to electrophilic attack by the difluoromethylating agent.[2]
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Excess Difluoromethylating Agent: An excess of the difluoromethylating agent can lead to further reaction at the nitrogen atom after the initial S-difluoromethylation.
-
Reaction Solvent: The solvent can influence the relative nucleophilicity of the sulfur and nitrogen atoms.
Recommended Solutions:
-
Control Basicity: Use a milder base or a stoichiometric amount of a stronger base to selectively deprotonate the thiol group.
-
Stoichiometry Control: Carefully control the stoichiometry of the difluoromethylating agent to be equimolar or slightly in excess of the 2-mercaptobenzothiazole.
-
Solvent Selection: Screen different solvents. Aprotic solvents like DMF have been used, but their polarity can influence the reaction pathway.[1][2]
Q3: Difficulty in purifying the final product.
Possible Causes:
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Close Polarity of Product and Byproducts: The desired product and any N-substituted or starting material may have similar polarities, making separation by column chromatography challenging.
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Product Instability: The product may be sensitive to the purification conditions (e.g., acidic or basic conditions on silica gel).
Recommended Solutions:
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation. Consider using a less polar eluent system to better resolve the S-difluoromethylated product from more polar byproducts.
-
Alternative Purification Methods: If chromatography is ineffective, consider other purification techniques such as recrystallization or preparative HPLC.
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Neutralize Silica Gel: If the product is sensitive to the acidity of silica gel, it can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common approach involves the S-difluoromethylation of 2-mercaptobenzothiazole. This is typically achieved by reacting 2-mercaptobenzothiazole with a suitable difluoromethylating agent in the presence of a base.[2]
Q2: Which difluoromethylating agents are commonly used for this synthesis?
Commonly used reagents include sources of difluorocarbene, such as chlorodifluoromethane (CHClF₂) in the presence of a base like potassium hydroxide.[2] Other reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) have also been investigated for the difluoromethylation of related benzothiazole structures.[1]
Q3: What are the critical reaction parameters to control for optimizing the yield?
The critical parameters to optimize are the choice and amount of base, the selection of the difluoromethylating agent, the reaction temperature, and the choice of solvent. The absence of water is also crucial for many protocols.
Q4: Can this reaction be scaled up?
Yes, the reaction can be scaled up. However, for larger scale reactions, it is important to ensure efficient stirring and temperature control, as the reaction can be exothermic. A pilot run on a smaller scale is always recommended to identify any potential scale-up issues.
Quantitative Data Summary
The following tables summarize quantitative data from relevant literature to aid in experimental design.
Table 1: Influence of Base on S-Difluoromethylation Yield
| Entry | Starting Material | Difluoromethylating Agent | Base (equiv.) | Solvent | Temperature | Yield (%) of S-difluoromethylated product | Reference |
| 1 | 2-Mercaptobenzothiazole | CHClF₂ | KOH (solid) | DMF | Room Temp. | Not explicitly stated, but product was isolated | [2] |
| 2 | 2-(Methylsulfonyl)benzothiazole | TMSCF₂H (3 equiv.) | K₂CO₃ (3 equiv.) | DMF | Room Temp. | 0 (Ring-opening product observed) | [1] |
| 3 | 2-(Methylsulfonyl)benzothiazole | TMSCF₂H (3 equiv.) | CsOH·H₂O (3 equiv.) | DMF | Room Temp. | 0 (Ring-opening product observed) | [1] |
Note: The data in entries 2 and 3 are for a related substrate and highlight the importance of the starting material's leaving group in directing the reaction pathway towards S-difluoromethylation versus other outcomes like ring-opening.
Experimental Protocols
Protocol 1: Synthesis of this compound via Difluorocarbene
This protocol is adapted from the procedure described for the difluoromethylation of 2-mercaptobenzothiazole.[2]
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Reaction Setup: To a stirred solution of 2-mercaptobenzothiazole (1.0 equiv.) in dimethylformamide (DMF), add solid potassium hydroxide (KOH) (excess).
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Addition of Difluoromethylating Agent: Bubble chlorodifluoromethane (CHClF₂) gas through the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Potential reaction pathways and side products.
References
Common side reactions in the difluoromethylation of benzothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the difluoromethylation of benzothiazoles. Our aim is to help you identify and mitigate common side reactions to improve the yield and purity of your target 2-difluoromethylated benzothiazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting to perform a nucleophilic difluoromethylation on a 2-substituted benzothiazole using TMSCF₂H and a fluoride source (e.g., CsF), but I am not observing my desired 2-difluoromethyl benzothiazole. Instead, I am isolating a product with a different structural profile. What could be happening?
A1: A common and often unexpected side reaction in the nucleophilic difluoromethylation of 2-substituted benzothiazoles is an S-difluoromethylation-ring-opening elimination tandem reaction.[1] This pathway leads to the formation of difluoromethyl 2-isocyanophenyl sulfide instead of the anticipated C-2 difluoromethylated product.[1] The reaction is believed to proceed via an initial attack of the difluoromethyl nucleophile on the sulfur atom of the benzothiazole ring, followed by ring opening and elimination.[1]
Q2: How can I confirm if the unexpected product is the ring-opened difluoromethyl 2-isocyanophenyl sulfide?
A2: Characterization using standard analytical techniques should allow for the identification of the ring-opened product. Key spectroscopic signatures to look for include:
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¹⁹F NMR: The difluoromethyl group will exhibit a characteristic signal.
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¹³C NMR: The presence of an isocyanide carbon (δ ≈ 160-170 ppm) and the absence of the C-2 carbon signal of the benzothiazole ring.
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IR Spectroscopy: A strong, characteristic absorption for the isocyanide group (N≡C) around 2100-2150 cm⁻¹.
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Mass Spectrometry: The molecular weight of the product will correspond to the ring-opened isomer.
Q3: What reaction conditions favor the formation of the undesired ring-opened product?
A3: The use of (difluoromethyl)trimethylsilane (TMSCF₂H) in combination with a fluoride source like cesium fluoride (CsF) in a polar aprotic solvent such as dimethylformamide (DMF) has been shown to promote the S-difluoromethylation-ring-opening pathway.[1] The presence of a controlled amount of water (around 0.7 equivalents) can surprisingly enhance the yield of this ring-opened product.[1]
Q4: How can I suppress the ring-opening side reaction and favor the desired C-2 difluoromethylation?
A4: To achieve C-2 difluoromethylation, it is crucial to select a different difluoromethylating reagent and reaction conditions. It has been demonstrated that employing a different nucleophile, such as one generated from 2-pyridylsulfonyl difluoromethane (2-PySO₂CF₂H), can lead to the desired SNAr-type C-difluoromethylation product.[1][2] This approach avoids the conditions that favor the S-attack and subsequent ring-opening.
Q5: Are there any other potential side reactions to be aware of during benzothiazole chemistry in general?
A5: While the ring-opening is a specific side reaction for difluoromethylation, general benzothiazole synthesis can be prone to other issues. These include oxidation and polymerization of starting materials like 2-aminothiophenol, which can lead to dark, tarry byproducts and reduced yields. Incomplete cyclization can also result in benzothiazoline intermediates. While not directly related to the difluoromethylation step, ensuring the purity of your starting benzothiazole is crucial for a clean reaction.
Data Summary: Product Distribution in Benzothiazole Difluoromethylation
The choice of the difluoromethylating agent has a profound impact on the reaction outcome. The following table summarizes the observed yields for the desired C-difluoromethylated product versus the ring-opened side product under different exemplary conditions.
| Starting Material (Benzothiazole Derivative) | Difluoromethylating Reagent System | Desired Product (C-Difluoromethylation) Yield | Side Product (Ring-Opening) Yield |
| 2-chlorobenzothiazole | TMSCF₂H, CsF, H₂O in DMF | Not Observed | 70% |
| 2-(methylsulfonyl)benzothiazole | TMSCF₂H, CsF, H₂O in DMF | Not Observed | High Yield |
| 2-chlorobenzothiazole | 2-PySO₂CF₂⁻ source | 72% | Not Observed |
Yields are approximate and based on reported experimental data for illustrative purposes.[1]
Recommended Experimental Protocol for C-2 Difluoromethylation
To favor the formation of 2-difluoromethylated benzothiazoles and avoid the ring-opening side reaction, the following protocol, adapted from literature procedures that utilize a sulfone-based difluoromethylating agent, is recommended.[1][2]
Materials:
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2-Substituted benzothiazole (e.g., 2-chlorobenzothiazole)
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2-Pyridylsulfonyl difluoromethane (2-PySO₂CF₂H)
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A suitable base (e.g., a non-nucleophilic base)
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Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a dry reaction flask under an inert atmosphere, add the 2-substituted benzothiazole and the anhydrous solvent.
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Cool the mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
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In a separate flask, prepare the difluoromethyl nucleophile by treating 2-pyridylsulfonyl difluoromethane with a suitable base at low temperature.
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Slowly add the pre-formed difluoromethyl nucleophile solution to the solution of the benzothiazole derivative.
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Allow the reaction to stir at low temperature for the specified time, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
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Warm the mixture to room temperature and perform a standard aqueous workup.
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Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 2-difluoromethylated benzothiazole.
Note: This is a generalized protocol. Specific reaction times, temperatures, and concentrations should be optimized for each specific substrate.
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the logical flow of the desired C-difluoromethylation versus the ring-opening side reaction.
References
Technical Support Center: Purification of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Work-up | Incomplete reaction or presence of significant side products. A notable side product can be difluoromethyl 2-isocyanophenyl sulfide, which may form under certain reaction conditions[1]. | Optimize reaction conditions to minimize side product formation. For purification, utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient). |
| Co-elution of Impurities During Column Chromatography | Impurities have similar polarity to the desired product. | Employ a different stationary phase (e.g., alumina instead of silica gel) or a multi-solvent gradient system to improve separation. Consider reverse-phase chromatography if the compound is sufficiently stable. |
| Product Decomposition on Silica Gel | The compound may be sensitive to the acidic nature of standard silica gel. | Use deactivated (neutral) silica gel or alumina for column chromatography. Minimize the time the compound is on the column. |
| Difficulty in Achieving High Purity (>99%) by Chromatography Alone | Presence of a closely related impurity that is difficult to separate by chromatography. | Follow chromatography with a final purification step such as recrystallization from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane). |
| Oily Product Instead of a Solid | Residual solvent or the presence of impurities preventing crystallization. | Ensure all solvent is removed under high vacuum. If the product is still an oil, attempt trituration with a non-polar solvent like hexane or pentane to induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities include unreacted starting materials, such as 2-mercaptobenzothiazole, and side products from the difluoromethylation reaction. A significant potential byproduct is difluoromethyl 2-isocyanophenyl sulfide, which can arise from an unexpected S-difluoromethylation-ring-opening elimination tandem reaction[1].
Q2: What is the recommended method for initial purification of the crude product?
A2: Flash column chromatography on silica gel is a standard initial purification method. A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is often effective.
Q3: My compound appears to be degrading during purification. What steps can I take to mitigate this?
A3: Benzothiazole derivatives can sometimes be sensitive to prolonged exposure to acidic conditions or high temperatures. Consider using a neutral stationary phase like deactivated silica or alumina for chromatography. Also, ensure that solvent removal is performed at a reduced temperature.
Q4: Can I use crystallization as a primary purification method?
A4: Crystallization can be an effective purification technique, particularly for removing minor impurities after an initial chromatographic separation. The choice of solvent is critical and may require screening of various solvent systems.
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for structural confirmation and can also be used for purity assessment with an internal standard. Liquid chromatography-mass spectrometry (LC-MS) is also useful for identifying the product and any impurities[2].
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
Preparation of the Column:
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Select a column of appropriate size based on the amount of crude material.
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate).
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Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
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Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexane.
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Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Isolation:
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Combine the pure fractions.
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Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
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Solvent Selection:
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In a small test tube, dissolve a small amount of the partially purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).
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Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
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If no crystals form, add a co-solvent of lower polarity (e.g., water, hexane) dropwise until turbidity persists, then reheat to dissolve and cool again.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the material in the minimum amount of the chosen hot solvent system.
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If there are insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
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Further cool the flask in an ice bath to maximize the yield.
-
-
Crystal Isolation:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | 95-98% | 70-85% | Good for removing major impurities and separating compounds with different polarities. | Can be time-consuming; potential for product degradation on acidic silica. |
| Recrystallization | >99% | 50-70% (after chromatography) | Excellent for achieving high purity; removes closely related impurities. | Lower yield; requires finding a suitable solvent system. |
| Preparative HPLC | >99.5% | 40-60% | Highest purity achievable; good for small quantities. | Expensive; lower throughput. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for chromatographic purification issues.
References
Stability issues of "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" in solution
Welcome to the technical support center for 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?
A1: A decrease in concentration suggests potential degradation of the compound. Stability can be influenced by several factors including the solvent system, pH, temperature, and exposure to light and oxygen. We recommend performing systematic stability studies to identify the cause.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, potential degradation pathways include hydrolysis of the sulfanyl group, oxidation of the sulfur atom, and cleavage of the benzothiazole ring under harsh conditions.[1][2][3] The difluoromethyl group is generally stable, but the C-S bond can be susceptible to nucleophilic attack.
Q3: How can I prevent the degradation of my compound in solution?
A3: To minimize degradation, it is advisable to prepare fresh solutions before use. If storage is necessary, solutions should be kept at low temperatures (e.g., 2-8°C or -20°C), protected from light, and purged with an inert gas like nitrogen or argon to prevent oxidation. The choice of an appropriate, non-reactive solvent is also critical.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of small molecules. It allows for the separation and quantification of the parent compound and any potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradants.
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Buffers
Symptoms: Significant loss of the parent compound within hours of preparation in aqueous buffer systems.
Possible Causes:
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Hydrolysis: The sulfanyl linkage may be susceptible to hydrolysis, especially at non-neutral pH.
-
pH Effects: The stability of the benzothiazole ring and the sulfanyl group can be pH-dependent.
Troubleshooting Steps:
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pH Profiling: Conduct a study to assess the stability of the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) to determine the optimal pH range for stability.
-
Aprotic Solvents: If compatible with your experimental design, consider using aprotic organic solvents like DMSO or acetonitrile for stock solutions and minimize the time the compound spends in aqueous media.
-
Low Temperature: Perform experiments at the lowest feasible temperature to slow down potential degradation kinetics.
Issue 2: Inconsistent Results Between Experiments
Symptoms: High variability in experimental outcomes when using solutions of this compound prepared at different times.
Possible Causes:
-
Oxidative Degradation: The sulfur atom can be prone to oxidation, especially if solutions are not handled under inert conditions.
-
Photodegradation: Exposure to ambient or UV light can induce degradation.
Troubleshooting Steps:
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Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., using nitrogen or argon) to minimize exposure to oxygen.
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Light Protection: Use amber vials or wrap containers with aluminum foil to protect solutions from light.
-
Fresh Solutions: Always prepare solutions fresh for each experiment to ensure consistency.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[4][5][6]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
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This compound
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HPLC grade acetonitrile, methanol, and water
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with UV detector
-
pH meter
General Procedure:
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Prepare a stock solution of this compound in acetonitrile or another suitable organic solvent.
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For each stress condition, dilute the stock solution into the respective stress medium.
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Analyze the samples by HPLC at initial time point (t=0) and at subsequent time points.
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Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Incubate the compound in 0.1 M HCl at 60°C. |
| Base Hydrolysis | Incubate the compound in 0.1 M NaOH at 60°C. |
| Oxidation | Treat the compound with 3% H₂O₂ at room temperature.[6][7] |
| Thermal Stress | Expose a solid sample and a solution of the compound to 70°C. |
| Photostability | Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2). |
Sample HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 85 | 2 |
| 0.1 M NaOH (60°C) | 24 | 70 | 3 |
| 3% H₂O₂ (RT) | 24 | 65 | 4 |
| 70°C (Solution) | 72 | 92 | 1 |
| Photostability | 72 | 98 | 0 |
Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Hypothetical Degradation Pathways.
References
- 1. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
Benzothiazole Synthesis Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of benzothiazole from 2-aminothiophenol. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzothiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in benzothiazole synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. Here are key areas to investigate:
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Reaction Conditions: The condensation of 2-aminothiophenol with various reagents is sensitive to temperature, reaction time, and the catalytic system. For instance, some reactions may require elevated temperatures to proceed to completion, while others might benefit from milder, room temperature conditions to minimize byproduct formation. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
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Reagent Quality: 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of a disulfide dimer, reducing the amount of starting material available for the desired reaction.[1] It is advisable to use freshly purified 2-aminothiophenol or store it under an inert atmosphere. The purity of the coupling partner (e.g., aldehyde, carboxylic acid) is also critical.
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Catalyst Choice: The selection of an appropriate catalyst can significantly impact the reaction yield. A wide range of catalysts, from Brønsted and Lewis acids to metal-based and nanoparticle catalysts, have been employed.[2][3][4][5] The optimal catalyst will depend on the specific substrates and reaction conditions. For example, zinc acetate dihydrate (Zn(OAc)₂·2H₂O) has been shown to be an efficient catalyst for the condensation of 2-aminothiophenols with various aldehydes under solvent-free conditions.[6]
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Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the oxidation of 2-aminothiophenol and improve the overall yield.[1]
Q2: I am observing significant byproduct formation in my reaction mixture. What are the likely side products and how can I minimize them?
Byproduct formation is a common challenge that complicates purification and reduces the yield of the desired benzothiazole. The nature of the side products often depends on the chosen synthetic route.
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Unreacted Starting Materials: The most common impurities are often unreacted 2-aminothiophenol or its disulfide dimer.[1] Optimizing reaction time, temperature, or catalyst efficiency can help drive the reaction to completion and minimize residual starting materials.[1]
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Benzothiazoline Intermediate: In the reaction with aldehydes, the initial product is a benzothiazoline intermediate, which is then oxidized to the final benzothiazole. Incomplete oxidation can lead to the presence of this intermediate in the final product mixture. The choice of oxidant and reaction conditions is crucial for efficient conversion.
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Self-Condensation Products: In some cases, particularly when using highly reactive coupling agents, self-condensation of 2-aminothiophenol can occur, leading to undesired symmetrical urea or thiourea derivatives.[1] Controlled addition of the reagents can often mitigate this issue.
Q3: What are some recommended purification techniques for the synthesized benzothiazole?
The purification strategy for benzothiazole derivatives depends on the physical properties of the product and the nature of the impurities.
-
Column Chromatography: This is a widely used technique for purifying 2-substituted benzothiazoles, especially when dealing with complex mixtures or when a high degree of purity is required.[2]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.
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Filtration and Washing: For reactions that yield a solid product with minimal impurities, simple filtration followed by washing with an appropriate solvent may be sufficient for purification.[7]
Experimental Protocols
Below are detailed methodologies for common benzothiazole synthesis protocols.
Protocol 1: Synthesis of 2-Arylbenzothiazoles via Condensation with Aldehydes using a Zinc Catalyst [6]
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Reactants: A mixture of substituted 2-aminothiophenol (1 mmol), an aromatic, aliphatic, or heterocyclic aldehyde (1 mmol), and Zn(OAc)₂·2H₂O (5 mol%) is prepared.
-
Reaction Conditions: The reaction mixture is heated under solvent-free conditions. The optimal temperature and reaction time should be determined by monitoring the reaction progress via TLC.
-
Work-up and Purification: After completion of the reaction, the product is typically isolated and purified by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis using L-Proline as a Catalyst [8][9]
-
Reactants: A mixture of 2-aminothiophenol (1 mmol), an aryl aldehyde or carboxylic acid (1 mmol), and L-proline (as catalyst) is prepared.
-
Reaction Conditions: The reaction is carried out under solvent-free conditions using microwave irradiation. Typical conditions involve heating at a specific power for a short duration.
-
Work-up and Purification: The product is extracted with a suitable solvent, and the organic layer is dried and concentrated. The crude product is then purified, usually by column chromatography.
Data Presentation
The following tables summarize quantitative data from various reported benzothiazole synthesis protocols.
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzothiazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Zn(OAc)₂·2H₂O | Solvent-free | 80 | 0.5 - 1 | 96 |
| L-Proline (Microwave) | Solvent-free | - | 0.08 - 0.17 | 90-95 |
| H₂O₂/HCl | Ethanol | Room Temp | 0.75 - 1 | 85-94 |
| Ionic Liquid | Solvent-free | 80 | 0.17 - 0.42 | 84-95 |
| ZnO Nanoparticles | Solvent-free | Room Temp | 0.03 - 0.13 | 79-91 |
Table 2: Influence of Substituents on Aldehydes on Reaction Yield
| Aldehyde Substituent (R) | Catalyst | Yield (%) | Reference |
| -H | Zn(OAc)₂·2H₂O | 96 | [6] |
| 4-CH₃ | Zn(OAc)₂·2H₂O | 94 | [6] |
| 4-OCH₃ | Zn(OAc)₂·2H₂O | 92 | [6] |
| 4-Cl | Zn(OAc)₂·2H₂O | 95 | [6] |
| 4-NO₂ | Zn(OAc)₂·2H₂O | 93 | [6] |
Visualizations
General Workflow for Benzothiazole Synthesis Troubleshooting
Caption: A logical workflow for troubleshooting common issues in benzothiazole synthesis.
Simplified Reaction Pathway for Benzothiazole Formation from 2-Aminothiophenol and an Aldehyde
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 9. researchgate.net [researchgate.net]
Overcoming low reactivity in nucleophilic difluoromethylation of 2-substituted benzothiazoles
Welcome to the technical support center for the nucleophilic difluoromethylation of 2-substituted benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this reaction, particularly in overcoming low reactivity and achieving desired product selectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am attempting a nucleophilic difluoromethylation on a 2-substituted benzothiazole using TMSCF₂H and a fluoride source, but I am observing low to no yield of the desired 2-difluoromethylated product. What could be the issue?
A1: Low reactivity of 2-substituted benzothiazoles in direct SNAr-type nucleophilic difluoromethylation is a known challenge. Instead of the expected C-difluoromethylation, an unprecedented S-difluoromethylation followed by a ring-opening elimination tandem reaction can occur, leading to the formation of difluoromethyl 2-isocyanophenyl sulfide as a major product.[1]
Potential Solutions:
-
Re-evaluate your difluoromethylating agent: The choice of the nucleophile is critical. The CF₂H⁻ anion generated from sources like TMSCF₂H has shown a propensity to induce the ring-opening reaction.[1] Consider using a different reagent that favors C-difluoromethylation.
-
Switch to a C-selective difluoromethylating reagent: The use of 2-pyridylsulfonyl difluoromethyl anion (2-PySO₂CF₂⁻) has been shown to successfully achieve C-difluoromethylation of 2-substituted benzothiazoles, avoiding the ring-opening pathway.[2][3]
Q2: My reaction with TMSCF₂H is yielding an unexpected product, difluoromethyl 2-isocyanophenyl sulfide. How can I confirm this and why is it happening?
A2: The formation of difluoromethyl 2-isocyanophenyl sulfide indicates that the reaction is proceeding via an S-difluoromethylation and subsequent ring-opening of the benzothiazole core.[1] This is a result of the unique reactivity of the CF₂H⁻ nucleophile with the benzothiazole substrate.[1]
Confirmation:
-
Characterize your product thoroughly using techniques like ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure of the isocyanide product.
Reason:
-
The reaction proceeds through a tandem S-difluoromethylation-ring-opening elimination pathway, which is a novel reactivity pattern for 2-substituted benzothiazoles.[1]
Q3: I want to perform the S-difluoromethylation and ring-opening reaction intentionally. How can I optimize the yield of difluoromethyl 2-isocyanophenyl sulfide?
A3: To favor the S-difluoromethylation and ring-opening pathway, you can optimize the reaction conditions as follows:
-
Reagents: Use (difluoromethyl)trimethylsilane (TMSCF₂H) as the difluoromethyl source and a fluoride activator like cesium fluoride (CsF).[1]
-
Solvent: Dimethylformamide (DMF) is a suitable solvent for this transformation.[1]
-
Proton Source: The addition of a controlled amount of a proton source, such as water (around 0.7 equivalents), has been shown to be crucial.[1] Water quenches the unreacted difluoromethyl anion, preventing the decomposition of the desired product.[1]
Frequently Asked Questions (FAQs)
Q1: What makes the nucleophilic difluoromethylation of 2-substituted benzothiazoles challenging?
A1: The primary challenge lies in the competing reaction pathways. While the intended reaction is a nucleophilic aromatic substitution (SNAr) at the C-2 position, the benzothiazole ring is susceptible to a ring-opening reaction when certain nucleophiles, like CF₂H⁻, are used.[1] Achieving selectivity for C-difluoromethylation over S-difluoromethylation and ring-opening is the key difficulty.
Q2: Are there alternative strategies to introduce a difluoromethyl group onto a benzothiazole ring?
A2: Yes, several strategies exist for difluoromethylation. For benzothiazoles, a divergent approach has been developed:
-
For S-difluoromethylation (ring-opening): Use of CF₂H⁻ generated from TMSCF₂H.[1]
-
For C-difluoromethylation: Use of 2-PySO₂CF₂⁻ as the nucleophile. This reagent has demonstrated high chemoselectivity for the desired C-2 substitution.[2][3]
-
Radical difluoromethylation: General methods for radical C-H difluoromethylation of heterocycles have also been developed and could be applicable.[4][5]
Q3: What is the role of the 2-pyridylsulfonyl group in the 2-PySO₂CF₂⁻ reagent for C-difluoromethylation?
A3: The 2-pyridylsulfonyl group modifies the reactivity of the difluoromethyl anion. This altered reactivity profile favors the SNAr pathway at the C-2 position of the benzothiazole, preventing the undesired ring-opening reaction that is observed with the simpler CF₂H⁻ anion.[2]
Q4: What are some general considerations for handling difluoromethylating agents?
A4: Many difluoromethylating agents can be sensitive to moisture and air.[6] It is important to handle them under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Always refer to the safety data sheet (SDS) for the specific reagent you are using for proper handling and safety precautions.
Data Presentation
Table 1: Comparison of Reaction Conditions for Divergent S- and C-Difluoromethylation of 2-Chloro-benzothiazole
| Parameter | S-Difluoromethylation (Ring-Opening) | C-Difluoromethylation |
| Product | Difluoromethyl 2-isocyanophenyl sulfide | 2-(Difluoromethyl)benzothiazole |
| Difluoromethyl Source | TMSCF₂H | 2-PySO₂CF₂H |
| Activator/Base | CsF | Cs₂CO₃ |
| Solvent | DMF | CH₂Cl₂/HMPA |
| Temperature | Room Temperature | -78 °C to Room Temperature |
| Yield | ~70% | ~72% |
Data synthesized from the findings reported in Wang et al., Org. Lett. 2021, 23, 21, 8554–8558.[1]
Experimental Protocols
Protocol 1: Synthesis of Difluoromethyl 2-isocyanophenyl sulfide (S-Difluoromethylation/Ring-Opening)
This protocol is adapted from Wang et al., Org. Lett. 2021.[1]
-
To a dried Schlenk tube under a nitrogen atmosphere, add 2-chlorobenzothiazole (0.2 mmol, 1.0 equiv), CsF (0.6 mmol, 3.0 equiv), and anhydrous DMF (1.0 mL).
-
Add H₂O (0.14 mmol, 0.7 equiv) to the mixture.
-
Add TMSCF₂H (0.6 mmol, 3.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion (monitored by TLC), quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethyl 2-isocyanophenyl sulfide.
Protocol 2: Synthesis of 2-(Difluoromethyl)benzothiazole (C-Difluoromethylation)
This protocol is adapted from the strategy for C-difluoromethylation described by Wang et al., Org. Lett. 2021.[1]
-
To a dried Schlenk tube under a nitrogen atmosphere, add 2-chlorobenzothiazole (0.2 mmol, 1.0 equiv), 2-PySO₂CF₂H (0.4 mmol, 2.0 equiv), and Cs₂CO₃ (0.4 mmol, 2.0 equiv).
-
Add a mixture of anhydrous CH₂Cl₂ (1.5 mL) and HMPA (0.5 mL).
-
Cool the reaction mixture to -78 °C and stir for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 10 hours.
-
After completion, quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting intermediate is then treated with KOH (13 equiv) in methanol at room temperature for 30 minutes to yield the final 2-difluoromethyl benzothiazole product after purification.
Visualizations
Caption: Divergent reactivity in the difluoromethylation of 2-substituted benzothiazoles.
Caption: Troubleshooting workflow for low reactivity in C-difluoromethylation.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Minimizing byproduct formation in the synthesis of benzothiazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of benzothiazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and the formation of impurities during benzothiazole synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Formation of Dark, Insoluble Byproducts and Low Yield
Question: My reaction mixture is turning dark and forming a tarry, insoluble material, resulting in a very low yield of the desired benzothiazole. What is causing this and how can I prevent it?
Answer: The formation of dark, insoluble materials often indicates polymerization or dimerization of the 2-aminothiophenol starting material.[1] This is a common issue as 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[1]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Oxidation of 2-aminothiophenol | Use freshly purified 2-aminothiophenol for your reaction. If possible, purify it by distillation or recrystallization before use to remove oxidized impurities.[1] |
| Exposure to Air (Oxygen) | Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][2] |
| Harsh Reaction Conditions | Avoid excessively high temperatures, which can promote unwanted side reactions. Consider stepwise heating or running the reaction at a lower temperature for a longer duration.[1] |
| Strong Oxidizing Agents | If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can be a sufficient and gentle oxidant.[1] |
Issue 2: Presence of Higher Molecular Weight Byproducts (Dimerization)
Question: My analysis shows a significant byproduct with a higher molecular weight than my expected product, suggesting dimerization has occurred. How can I minimize this?
Answer: Dimerization can occur through various pathways, including the intermolecular reaction of intermediates.[1] This is more likely when the desired intramolecular cyclization is slow or when the concentration of reactive intermediates is high.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| High Concentration of Reactants | Higher concentrations can increase the likelihood of intermolecular collisions. Try lowering the concentration of your reactants. |
| Reaction Pathway Competition | The reaction conditions may be favoring an intermolecular reaction pathway. Experiment with different catalysts or solvents to selectively promote the desired intramolecular cyclization.[1] Modern approaches using catalysts in the absence of solvents can also increase selectivity.[3] |
| Slow Intramolecular Cyclization | If the intramolecular cyclization is slow, reactive intermediates have more opportunity to react with each other. Slow addition of one of the reactants can help maintain a low concentration of these intermediates, thus minimizing dimerization.[1] |
Issue 3: Incomplete Cyclization and Presence of Intermediates
Question: My analytical data (e.g., NMR, LC-MS) indicates the presence of an intermediate that has not fully cyclized to the final benzothiazole. How can I drive the reaction to completion?
Answer: Incomplete cyclization often results in the formation of benzothiazoline intermediates instead of the desired aromatic benzothiazole.[1] This is typically due to insufficient oxidation of the benzothiazoline intermediate.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient Oxidant | The amount or strength of the oxidizing agent may not be sufficient. Consider increasing the amount of oxidant or using a stronger one. |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed long enough for the final oxidation step to occur. Monitor the reaction progress using TLC and consider extending the reaction time.[1][4] |
| Steric Hindrance | Bulky substituents on the starting materials may hinder the final aromatization step.[1] In such cases, more forcing conditions (higher temperature, longer reaction time) might be necessary, but this should be balanced against the risk of byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in benzothiazole synthesis?
A1: The most frequently encountered side reactions include:
-
Oxidation and polymerization of 2-aminothiophenol: This leads to the formation of dark, tarry byproducts and lowers the yield.[1]
-
Incomplete cyclization: This results in the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole.[1]
-
Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[1]
Q2: How can I improve the yield of my benzothiazole synthesis?
A2: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reactants.[2][4]
-
Use an Inert Atmosphere: To prevent oxidation of the 2-aminothiophenol starting material, perform the reaction under nitrogen or argon.[1][2]
-
Choose the Right Catalyst: The choice of catalyst can significantly impact yield and selectivity. Modern methods utilize a range of catalysts, including metal-based catalysts and green catalysts, to improve efficiency.[3][5]
-
Ensure Purity of Starting Materials: Use freshly purified 2-aminothiophenol to avoid side reactions from oxidized impurities.[1]
Q3: My reaction is clean, but the final product is difficult to purify. What are some effective purification strategies?
A3: Purification of benzothiazole derivatives can be challenging due to the similar polarities of the product and any unreacted starting materials or byproducts.
-
Acid-Base Extraction: If your product and the impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective initial purification step.[1]
-
Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your desired compound.[1]
-
Column Chromatography: For difficult separations, column chromatography on silica gel is a standard method.[1]
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzothiazoles via Condensation of 2-Aminothiophenol with Aldehydes
This protocol is a general method that can be adapted for various aldehydes.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, a few drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If the product does not precipitate, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Purification of Benzothiazole Derivatives by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added. Heat the solution briefly and then filter it while hot to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. For better recovery, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-amino-6-chlorobenzothiazole
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 45-50 | 1.5 | - | [2] |
| then 65-70 | 6 | 92 | [2] |
Visualizations
Caption: General experimental workflow for the synthesis of benzothiazole derivatives.
Caption: Troubleshooting decision tree for minimizing byproduct formation.
Caption: Common byproduct formation pathways in benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselective S- and C-Difluoromethylation of Benzothiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the S- and C-difluoromethylation of 2-substituted benzothiazoles. Our aim is to help researchers, scientists, and drug development professionals overcome common challenges and improve the regioselectivity of their reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the difluoromethylation of benzothiazoles.
| Problem | Question | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity | Q1: My reaction is producing a mixture of S- and C-difluoromethylated products. How can I improve the regioselectivity? | The choice of difluoromethylating reagent and reaction conditions is critical for controlling regioselectivity. The CF₂H⁻ nucleophile favors S-difluoromethylation with ring opening, while the 2-PySO₂CF₂⁻ nucleophile favors C-difluoromethylation via an SNAr reaction.[1][2] | - For selective S-difluoromethylation, use TMSCF₂H as the difluoromethyl source with a suitable fluoride source (e.g., CsF) and a controlled amount of a proton source like water.[1] - For selective C-difluoromethylation, use 2-pyridylsulfonyl difluoromethane (2-PySO₂CF₂H) as the reagent.[1][2] |
| Low or No Yield | Q2: I am not getting the expected product yield for the S-difluoromethylation reaction. What could be the reason? | Several factors can contribute to low yields in the S-difluoromethylation reaction. These include the choice of base, the amount of proton source, and the stability of the product under the reaction conditions.[1] | - Base Selection: Ensure you are using an effective base to activate the Si-CF₂H bond. CsF has been shown to be more efficient than TBAT, KF, K₂CO₃, and CsOH.[1] - Proton Source: The presence of a controlled amount of a proton source, such as water (0.7 equivalents), is crucial. It quenches the unreacted difluoromethyl anion, preventing the decomposition of the desired product.[1] In the complete absence of a proton source, the product can decompose.[1] - Reagent Equivalents: Use a sufficient excess of the difluoromethylating reagent (e.g., 3 equivalents of TMSCF₂H).[1] |
| Product Decomposition | Q3: My desired S-difluoromethylated product (difluoromethyl 2-isocyanophenyl sulfide) seems to be decomposing. Why is this happening and how can I prevent it? | The product of the S-difluoromethylation and ring-opening reaction is susceptible to decomposition in the presence of excess unreacted difluoromethyl anion.[1] | The key is to add a proton source to the reaction mixture to quench the excess difluoromethyl anion, thus forming the more stable CH₂F₂.[1] Careful optimization of the amount of the proton source is necessary; for example, 0.7 equivalents of water has been found to be optimal in certain cases.[1] |
| Incomplete Conversion | Q4: The C-difluoromethylation reaction is not going to completion. How can I improve the conversion rate? | Incomplete conversion in the C-difluoromethylation reaction could be due to the reactivity of the leaving group on the benzothiazole substrate or insufficient reaction time/temperature. | - Leaving Group: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A good electron-withdrawing leaving group at the C-2 position of the benzothiazole is necessary. Groups like -SO₂Me or -SO₂Ph are effective.[1] - Reaction Conditions: Ensure the reaction is running at the optimal temperature and for a sufficient amount of time as specified in the protocol. For the conversion of the intermediate to the final C-difluoromethylated product, a base like KOH in methanol at room temperature for about 30 minutes has been shown to be effective.[1] |
Frequently Asked Questions (FAQs)
Q5: What is the key factor that determines whether S- or C-difluoromethylation occurs on a 2-substituted benzothiazole?
The regioselectivity is primarily determined by the nature of the difluoromethylating nucleophile used.[1][2][3] A "naked" difluoromethyl anion (CF₂H⁻), typically generated from TMSCF₂H and a fluoride source, is highly reactive and leads to S-difluoromethylation followed by a ring-opening elimination tandem.[1] In contrast, a more complex nucleophile like the 2-pyridylsulfonyl difluoromethyl carbanion (2-PySO₂CF₂⁻) is less reactive and selectively participates in a nucleophilic aromatic substitution (SNAr) reaction at the C-2 position, resulting in C-difluoromethylation.[1][2]
Q6: Why is the difluoromethyl (-CF₂H) group important in drug development?
The -CF₂H group is a valuable moiety in medicinal chemistry for several reasons:
-
Bioisostere: It can act as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[4]
-
Improved Properties: Introducing a -CF₂H group can enhance a molecule's membrane permeability, metabolic stability, and binding affinity to target receptors.[4][5]
-
Hydrogen Bonding: The acidic proton of the -CF₂H group can participate in weak hydrogen bonding, which can influence the biological activity of the parent compound.[4]
Q7: What is the role of water in the S-difluoromethylation reaction using TMSCF₂H?
In the S-difluoromethylation of 2-substituted benzothiazoles with TMSCF₂H and CsF, a controlled amount of water acts as a crucial proton source.[1] It quenches the excess, highly reactive difluoromethyl anion (CF₂H⁻) to form difluoromethane (CH₂F₂). This prevents the decomposition of the desired ring-opened product, difluoromethyl 2-isocyanophenyl sulfide, which is otherwise unstable in the presence of the unreacted CF₂H⁻ anion.[1]
Q8: Are there other types of difluoromethylation reactions besides nucleophilic methods?
Yes, difluoromethylation can be achieved through various strategies, including:
-
Electrophilic Difluoromethylation: These methods use reagents that deliver an electrophilic "CF₂H⁺" equivalent to electron-rich substrates.[4][6]
-
Radical Difluoromethylation: These reactions involve the generation of a difluoromethyl radical (•CF₂H) which can then react with the substrate.[7][8][9] This approach is particularly useful for the C-H difluoromethylation of heteroarenes.[9]
Experimental Protocols
Protocol 1: Selective S-Difluoromethylation of 2-(Methylsulfonyl)benzothiazole
This protocol is adapted from the work of Wang et al.[1]
Materials:
-
2-(Methylsulfonyl)benzothiazole (1a)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (2)
-
Cesium fluoride (CsF)
-
Water (H₂O)
-
Dimethylformamide (DMF)
-
Trifluorotoluene (PhCF₃) as an internal standard for ¹⁹F NMR
Procedure:
-
To a reaction vial, add 2-(methylsulfonyl)benzothiazole (1a, 0.2 mmol, 1 equiv).
-
Add dimethylformamide (DMF, 1 mL).
-
Add (difluoromethyl)trimethylsilane (2, 0.6 mmol, 3 equiv).
-
Add cesium fluoride (CsF, 0.6 mmol, 3 equiv).
-
Add water (0.14 mmol, 0.7 equiv).
-
Stir the reaction mixture at room temperature for 3 hours.
-
After completion, the yield can be determined by ¹⁹F NMR spectroscopy using trifluorotoluene as an internal standard.
Protocol 2: Selective C-Difluoromethylation of 2-(Methylsulfonyl)benzothiazole
This protocol is a two-step procedure adapted from the work of Wang et al.[1]
Step 1: Formation of the Intermediate Materials:
-
2-(Methylsulfonyl)benzothiazole (1a)
-
2-((Difluoromethyl)sulfonyl)pyridine
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Dichloromethane (CH₂Cl₂)
-
Hexamethylphosphoramide (HMPA)
Procedure:
-
To a reaction vial, add 2-(methylsulfonyl)benzothiazole (1a, 0.2 mmol, 1 equiv).
-
Add a solvent mixture of dichloromethane (CH₂Cl₂) and hexamethylphosphoramide (HMPA).
-
Cool the mixture to -78 °C.
-
Add 2-((difluoromethyl)sulfonyl)pyridine and potassium bis(trimethylsilyl)amide (KHMDS).
-
Stir the reaction at -78 °C for 2 hours to form the intermediate product 5a.
Step 2: Conversion to the Final Product Materials:
-
Intermediate product from Step 1
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
Procedure:
-
Dissolve the isolated intermediate from Step 1 in methanol.
-
Add potassium hydroxide (KOH, 13 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
The reaction will yield the C-difluoromethylated benzothiazole (6a).
Data Summary
Table 1: Optimization of S-Difluoromethylation of 2-(Methylsulfonyl)benzothiazole (1a) [1]
| Entry | Base (3 equiv) | Additive (0.7 equiv) | Yield of 3a (%)* |
| 1 | CsF | - | 24 |
| 2 | CsF | H₂O | 70 |
| 3 | CsF | MeOH | 53 |
| 4 | TBAT | H₂O | 35 |
| 5 | KF | H₂O | <10 |
| 6 | K₂CO₃ | H₂O | 21 |
| 7 | CsOH | H₂O | 45 |
*Yields were determined by ¹⁹F NMR spectroscopy using PhCF₃ as an internal standard.
Table 2: Regioselective Synthesis of S- and C-Difluoromethylated Products [1]
| Substrate | Product Type | Reagent System | Yield (%) |
| 2-(Methylsulfonyl)benzothiazole | S-difluoromethylation (Ring-opening) | TMSCF₂H, CsF, H₂O, DMF | 70 |
| 2-(Phenylsulfonyl)benzothiazole | S-difluoromethylation (Ring-opening) | TMSCF₂H, CsF, H₂O, DMF | 65 |
| 2-(Methylsulfonyl)benzothiazole | C-difluoromethylation (SNAr) | 2-PySO₂CF₂H, KHMDS; then KOH | 72** |
| 2-Chlorobenzothiazole | S-difluoromethylation (Ring-opening) | TMSCF₂H, CsF, H₂O, DMF | 59* |
*Yields determined by ¹⁹F NMR spectroscopy. **Isolated yield.
Visualizations
Caption: Divergent pathways for S- and C-difluoromethylation of benzothiazoles.
Caption: Workflow for selecting the appropriate difluoromethylation protocol.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Simple one stop shop for difluoromethylation | News | Chemistry World [chemistryworld.com]
- 9. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Benzothiazole Compounds for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the poor solubility of benzothiazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my benzothiazole compounds have such low aqueous solubility?
A1: The limited aqueous solubility of many benzothiazole derivatives is inherent to their chemical structure. These compounds often possess a rigid, aromatic core, which contributes to strong intermolecular forces in the solid state, making it difficult for water molecules to solvate them effectively. Their hydrophobic nature is a primary reason for their poor solubility in aqueous-based biological assay buffers.[1]
Q2: What is the first and most common step to solubilize a new benzothiazole compound for an in vitro assay?
A2: The universally recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic molecules and its compatibility with most biological assays at low final concentrations (typically ≤0.5% v/v).[1]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening and what should I do?
A3: This common issue is known as "crashing out" or "antisolvent precipitation."[1] It occurs because the compound, which is stable in the high-concentration DMSO environment, becomes insoluble when the DMSO is diluted into the aqueous buffer. To mitigate this, you can try several strategies:
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Lower the final concentration: Your target concentration may be above the compound's aqueous solubility limit.
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Optimize the final DMSO concentration: While aiming for the lowest possible concentration to avoid solvent toxicity, a slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary to maintain solubility.
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Use pre-warmed buffer: Adding the DMSO stock to a buffer pre-warmed to 37°C can sometimes prevent precipitation.
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Employ serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution.
Q4: How does the pH of the assay buffer affect the solubility of my benzothiazole compound?
A4: The pH of the aqueous buffer can significantly impact the solubility of ionizable benzothiazole compounds. If your compound has a basic amine group, its solubility will likely increase in more acidic conditions (lower pH) due to the formation of a more soluble salt.[2] Conversely, if it has an acidic functional group, solubility will be higher in more basic conditions (higher pH). It's crucial to consider the pKa of your compound and the pH of your assay buffer. However, be cautious as significant pH changes can affect cell viability and assay performance.[1]
Q5: What are more advanced strategies if co-solvents and pH adjustments are not sufficient or interfere with my assay?
A5: For particularly challenging compounds, you can explore the use of formulation excipients:
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Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when preparing benzothiazole compounds for biological assays.
Problem: Compound Precipitation Upon Dilution
Workflow for Troubleshooting Precipitation:
Caption: A workflow for troubleshooting compound precipitation.
Problem: Low or Inconsistent Biological Activity
Low or inconsistent activity can be a direct consequence of poor solubility, leading to a lower-than-expected concentration of the compound in the assay.
Logical Flow for Investigating Low Activity:
References
Technical Support Center: Column Chromatography Purification of Benzothiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of benzothiazole compounds using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of benzothiazole derivatives.
| Problem | Potential Cause | Solution |
| Poor or No Separation of Compounds | Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in compounds either eluting too quickly or not at all. | Optimize the Mobile Phase: • Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for the target compound for good separation. • Common solvent systems for benzothiazoles include gradients of ethyl acetate in hexane or methanol in dichloromethane.[1][2] • For polar benzothiazole salts, a more polar mobile phase like dichloromethane/methanol or ethyl acetate/methanol is often effective.[3] |
| Column Overloading: Too much sample applied to the column for its size. | Reduce Sample Load: • As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase. • If overloading is suspected, reduce the amount of sample or use a larger column. | |
| Improper Column Packing: Channels or cracks in the stationary phase lead to uneven solvent flow. | Repack the Column: • Ensure the silica gel or alumina is packed as a uniform slurry to avoid air bubbles and channels. • The column should never be allowed to run dry. | |
| Compound is Stuck on the Column | High Polarity of the Compound: Some benzothiazole derivatives, particularly salts or those with multiple heteroatoms, can be very polar and interact strongly with the silica gel. | Increase Solvent Polarity: • Gradually increase the polarity of the eluent. Adding a small percentage of methanol (1-10%) to a dichloromethane or ethyl acetate mobile phase can help elute highly polar compounds.[1] • Caution: Using more than 10% methanol with silica gel can lead to dissolution of the stationary phase.[1] |
| Acid-Base Interactions: Benzothiazoles are basic and can interact strongly with the acidic surface of silica gel. | Modify the Stationary or Mobile Phase: • Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. • Consider using a different stationary phase, such as neutral or basic alumina, which can be less harsh on basic compounds.[4] | |
| Peak Tailing in Fractions | Strong Analyte-Stationary Phase Interaction: As mentioned above, the basic nature of benzothiazoles can lead to strong interactions with silica. | Use a Mobile Phase Modifier: • The addition of triethylamine to the eluent can significantly improve peak shape for basic compounds. • Consider an Alternative Stationary Phase: Alumina can sometimes provide better peak shapes for basic molecules.[4] |
| Column Overloading: Can cause tailing as well as poor separation. | Decrease the amount of sample loaded onto the column. | |
| Low Yield of Purified Compound | Compound Degradation on Silica: The acidic nature of silica gel can cause degradation of sensitive benzothiazole derivatives. | Minimize Contact Time: • Run the column more quickly (flash chromatography) to reduce the time the compound is in contact with the silica. • Use a Deactivated Stationary Phase: Use neutral silica gel or alumina.[4] • Test compound stability on a small amount of silica before committing the bulk of the material to the column. |
| Irreversible Adsorption: The compound may be too polar and bind irreversibly to the column. | Perform a "Column Flush": • If the compound is not eluting with the optimized solvent system, try flushing the column with a very polar solvent, like 10-20% methanol in dichloromethane, to recover the material. | |
| Loss During Workup: Compound may be lost during solvent removal or transfers. | Careful Handling: • Be meticulous during the combination of fractions and solvent evaporation. • Ensure the compound is not volatile and being lost during rotary evaporation. | |
| Colored Impurities Co-elute with the Product | Similar Polarity of Impurities: The colored byproducts have similar chromatographic behavior to the target compound. | Pre-purification Step: • Consider treating the crude material with activated charcoal before chromatography to remove highly colored, non-polar impurities.[3] • Recrystallization prior to chromatography can also be an effective way to remove some impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a solvent system for my benzothiazole derivative?
A1: The best starting point is to use Thin Layer Chromatography (TLC). A common and versatile solvent system to start with is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. For more polar benzothiazoles, a system of dichloromethane and methanol is a good choice. A good separation is often achieved when the desired compound has an Rf value between 0.2 and 0.4.
Q2: My benzothiazole compound is a salt (e.g., hydrochloride). How does this affect my purification strategy?
A2: Benzothiazole salts are significantly more polar than their free-base counterparts. Therefore, you will need a more polar mobile phase for elution. A normal-phase silica gel column can still be effective, but you will likely need to use solvent systems such as dichloromethane/methanol or ethyl acetate/methanol.[3] Due to their polarity, these compounds may streak on TLC plates; adding a small amount of acid (e.g., acetic acid) to the mobile phase can sometimes improve the spot shape.
Q3: I see streaking on my TLC plate. What does this mean for my column chromatography?
A3: Streaking on a TLC plate often indicates that the compound is interacting very strongly with the stationary phase, which can lead to peak tailing and poor separation on a column. This is common with basic compounds like benzothiazoles on acidic silica gel. To mitigate this, you can add a small amount of triethylamine (0.1-1%) to your eluent for both TLC and column chromatography.
Q4: Should I use silica gel or alumina for purifying my benzothiazole compound?
A4: Silica gel is the most common stationary phase and is a good first choice for most benzothiazole purifications. However, because silica gel is acidic, it can sometimes cause degradation or irreversible adsorption of basic compounds. If you experience these issues, switching to neutral or basic alumina is a good alternative.[4]
Q5: How much crude material can I load onto my column?
A5: The loading capacity depends on the difficulty of the separation. A general guideline for a standard silica gel column is to load an amount of crude material that is 1-5% of the weight of the silica gel. For difficult separations (compounds with very close Rf values), you should aim for a lower loading percentage (around 1%).
Q6: What is "dry loading" and when should I use it?
A6: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before placing it on top of the column. This is a useful technique when your compound is not very soluble in the initial, non-polar eluent. To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder is then carefully added to the top of the packed column.
Data Presentation
The following tables summarize representative quantitative data for the purification of benzothiazole compounds. Note that optimal conditions will vary depending on the specific derivative and the impurities present.
Table 1: Representative Solvent Systems for Benzothiazole Purification
| Benzothiazole Derivative Type | Stationary Phase | Mobile Phase System | Typical Gradient | Reference(s) |
| General 2-substituted benzothiazoles | Silica Gel | Ethyl Acetate / Hexane | Start with 5-10% Ethyl Acetate, gradually increase to 50-100% | [1] |
| Silica Gel | Dichloromethane / Methanol | Start with 1-2% Methanol, gradually increase to 10% | [5] | |
| Benzothiazole Hydrochloride (polar) | Silica Gel | Dichloromethane / Methanol or Ethyl Acetate / Methanol | Isocratic or shallow gradient with a higher starting polarity | [3] |
| 2-Amino-4-bromobenzothiazole | Silica Gel | Ethyl Acetate / n-Hexane | 2:3 (v/v) | [2] |
| tert-butyl (6-((1-methyl-1H-pyrazol-4-yl)thio)benzo[d]thiazol-2-yl)carbamate | Silica Gel | Petroleum Ether / Ethyl Acetate | 5:1 (v/v) | [6] |
Table 2: Example Purification Parameters and Outcomes
| Compound | Stationary Phase | Mobile Phase | Yield | Reference(s) |
| 2-Amino-4-bromobenzothiazole | Silica Gel | Ethyl Acetate / n-Hexane (2:3) | 63% | [2] |
| 2-Amino-7-bromobenzothiazole | Silica Gel | Not specified | 35% | [2] |
| 2-Amino-6-bromobenzothiazole | Silica Gel | Not specified | 68% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Benzothiazole Derivative
This protocol outlines a general workflow for the purification of a moderately polar benzothiazole derivative using silica gel flash chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material (typically 20-100g of silica per 1g of crude material).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed with a pipette.
-
Dry Loading: Dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
If using a gradient, gradually increase the percentage of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume in test tubes or vials.
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified benzothiazole compound.
-
Visualizations
Caption: Experimental workflow for benzothiazole purification.
Caption: Troubleshooting decision tree for column chromatography.
References
Validation & Comparative
Comparative Analysis of Antifungal Efficacy: 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole vs. Fluconazole
A detailed comparative analysis between 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole and the widely-used antifungal agent Fluconazole is currently challenging due to the limited availability of specific experimental data on the former compound in publicly accessible scientific literature. However, by examining the broader class of benzothiazole derivatives, a comparative overview can be constructed, highlighting their potential as antifungal agents, often benchmarked against standards like Fluconazole.
Benzothiazole and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal properties. Several studies have synthesized novel benzothiazole compounds and evaluated their efficacy against various fungal pathogens, demonstrating that this chemical scaffold is a promising foundation for the development of new antifungal drugs.
Comparative In Vitro Antifungal Activity
While data for this compound is not available, research on other benzothiazole derivatives reveals that their antifungal efficacy can be comparable, and in some instances superior, to Fluconazole against certain fungal strains. The antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Below is a summary table compiling data from various studies on different benzothiazole derivatives, contrasted with the activity of Fluconazole where reported.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |
| Benzothiazole Hybrids | Candida albicans | Active (MIC measured for active compounds) | Fluconazole | - | |
| 2-Imino-thiazolidin-4-one containing Benzothiazoles | Candida albicans | More pronounced MIC values than other derivatives | Fluconazole | - | |
| Fluoro-benzothiazolo Imidazole Derivatives | Various Fungi | MIC values provided in study | Griseofulvin | - | |
| Substituted Benzothiazoles | Candida albicans | Moderate Activity | Ketoconazole | - | |
| Aryl-2-mercaptobenzothiazoles | Botrytis cinerea | 0.65 - 0.75 | Triadimefon | - |
Note: This table is a representation of the antifungal potential of the benzothiazole class of compounds and does not contain data for this compound. The specific MIC values and fungal strains varied across studies.
Experimental Protocols
A standardized method for assessing the in vitro antifungal efficacy of novel compounds is crucial for comparative analysis. The following is a generalized experimental protocol based on the broth microdilution method, a common procedure for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal culture is then prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells. This suspension is further diluted in a culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
Preparation of Test Compounds: The benzothiazole derivative and Fluconazole are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. A series of twofold dilutions of these stock solutions are then prepared in the culture medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the diluted compounds, is inoculated with the prepared fungal suspension. The plates also include a positive control (fungal inoculum without any antifungal agent) and a negative control (culture medium only). The plates are then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in antifungal drug testing and their mechanisms of action, diagrams can be highly effective.
Fluconazole, a member of the azole class of antifungals, functions by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth.
Comparative study of "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" with other benzothiazole fungicides
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the fungicidal performance of various benzothiazole derivatives. While specific experimental data for "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" is not publicly available in the reviewed scientific literature, this document summarizes the fungicidal efficacy of other notable benzothiazole compounds, offering valuable insights into their potential as antifungal agents.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal and agricultural chemistry, with many of its derivatives exhibiting a broad spectrum of biological activities, including potent antifungal properties.[1] These compounds have garnered significant interest for the development of new fungicides to combat a range of plant and human pathogenic fungi.
In Vitro Fungicidal Activity of Benzothiazole Derivatives
The antifungal efficacy of benzothiazole derivatives has been demonstrated against a variety of fungal species. The following tables summarize the in vitro fungicidal activity, represented by half-maximal inhibitory concentration (IC50), half-maximal effective concentration (ED50), or minimum inhibitory concentration (MIC) values, of several benzothiazole compounds from various studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Compound/Derivative | Fungal Species | IC50 / ED50 / MIC (µg/mL) | Reference |
| 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | |||
| 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone | Pleurotus ostreatus, Aspergillus niger, Pythium aphanidermatum, Gaeumannomyces graminis, Fusarium graminearum, Pyricularia oryzae, Botrytis cinerea | High Inhibition at 50 ppm | [2] |
| 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone | Pleurotus ostreatus, Aspergillus niger, Pythium aphanidermatum, Gaeumannomyces graminis, Fusarium graminearum, Pyricularia oryzae, Botrytis cinerea | High Inhibition at 50 ppm | [2] |
| Flavonoid Derivatives containing Benzothiazole | |||
| Compound N5 | Phomopsis sp. | EC50: 12.9 | [3] |
| Compound N5 | Phytophthora capsica | EC50: 25.8 | [3] |
| Compound Y18 | Botrytis cinerea | Good Activity | [3] |
| Thiazole, Thiophene, and Pyrazole Derivatives containing Benzothiazole | |||
| Thiazole 3 | Aspergillus fumigatus, Fusarium oxysporum | MIC: 6.25 | [4] |
| Pyrazolo[1,5-a]pyrimidine 21b | Aspergillus fumigatus, Fusarium oxysporum | MIC: 6.25 | [4] |
| Thiophene 13 | Staphylococcus aureus | MIC: 3.125 | [4] |
Mechanisms of Antifungal Action
The fungicidal activity of benzothiazole derivatives is attributed to various mechanisms of action that disrupt essential cellular processes in fungi.
One of the key proposed mechanisms is the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and cell death. Some benzothiazole-triazole hybrids have been shown to target and inhibit the enzyme lanosterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway.
Another identified mechanism involves the disruption of cell membrane integrity . Certain benzothiazole derivatives can induce the production of endogenous reactive oxygen species (ROS) and increase malondialdehyde (MDA) content, leading to lipid peroxidation and leakage of cellular contents.
The following diagram illustrates a proposed signaling pathway for the antifungal action of certain benzothiazole derivatives that target the fungal cell membrane.
Caption: Proposed mechanism of action for certain benzothiazole fungicides targeting the fungal cell membrane.
Experimental Protocols
The evaluation of the fungicidal activity of benzothiazole derivatives typically involves standardized in vitro and in vivo assays. Below are generalized protocols based on methodologies cited in the reviewed literature.
In Vitro Antifungal Assay: Mycelial Growth Inhibition (Agar Plate Method)
This method is widely used to determine the efficacy of a compound in inhibiting the growth of mycelial fungi.
Caption: Generalized workflow for the in vitro mycelial growth inhibition assay.
Detailed Steps:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
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Compound Preparation: Dissolve the test benzothiazole compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
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Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
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Incorporation into Media: Add the specified volume of each compound dilution to molten PDA (cooled to approximately 45-50°C) to achieve the final test concentrations. A control plate with the solvent alone is also prepared.
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Plating: Pour the PDA, with and without the test compound, into sterile Petri dishes and allow them to solidify.
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Inoculation: Place a small disc (e.g., 5 mm diameter) of actively growing fungal mycelium, taken from the edge of a fresh culture, onto the center of each agar plate.
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Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.
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Measurement: After a defined incubation period (e.g., 48-72 hours), or when the fungal growth in the control plate has reached a certain diameter, measure the diameter of the fungal colony in all plates.
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Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.
-
-
The IC50 value (the concentration of the compound that inhibits 50% of fungal growth) is then determined by probit analysis or by plotting the inhibition percentage against the log of the compound concentration.
-
In Vitro Antifungal Assay: Minimum Inhibitory Concentration (MIC) by Broth Dilution Method
This method is often used for yeast and filamentous fungi to determine the lowest concentration of an antimicrobial agent that prevents visible growth.
Detailed Steps:
-
Media Preparation: Prepare a suitable liquid broth medium (e.g., Sabouraud Dextrose Broth or RPMI-1640).
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Compound Preparation and Dilution: Prepare serial dilutions of the benzothiazole compound in a 96-well microtiter plate.
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Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells.
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Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.
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Incubation: Incubate the microtiter plate at the appropriate temperature and for a sufficient duration to allow for growth in the control wells (without the compound).
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Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the fungus.
Conclusion
The benzothiazole scaffold holds significant promise for the development of novel fungicides. The diverse derivatives synthesized and tested in various studies have demonstrated potent antifungal activity against a wide range of fungal pathogens. The mechanisms of action, including the inhibition of ergosterol biosynthesis and disruption of cell membrane integrity, provide a solid foundation for the rational design of new and more effective benzothiazole-based fungicides. While performance data for "this compound" remains elusive in the current body of scientific literature, the comparative data presented for other benzothiazole derivatives underscore the potential of this chemical class in addressing the ongoing challenges in fungal disease management. Further research and screening of a wider range of benzothiazole compounds are warranted to unlock their full potential.
References
In vivo validation of "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" antifungal activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antifungal activity of benzothiazole derivatives, offering a framework for the evaluation of novel compounds such as "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole". Due to the absence of publicly available in vivo data for this specific molecule, this document leverages published data from a structurally related benzothiazole, 6-amino-2-n-pentylthiobenzothiazole (APB), to illustrate the experimental validation process and potential efficacy benchmarks against established antifungal agents.
Comparative In Vivo Efficacy of a Benzothiazole Derivative
The following data summarizes the in vivo antifungal activity of 6-amino-2-n-pentylthiobenzothiazole (APB) in a murine model of generalized candidosis, compared to the standard antifungal drug, ketoconazole.[1]
| Compound | Dosage (mg/kg) | Survival Rate (14 days) | Fungal Load in Kidney (CFU/g) |
| 6-amino-2-n-pentylthiobenzothiazole (APB) | 100 | 25% | Not Detected |
| Ketoconazole | 50 | 80% | 105 - 106 |
| Control (untreated) | N/A | 0% | Not specified |
Table 1: In vivo antifungal activity of APB and Ketoconazole in a murine model of generalized candidosis.[1]
Experimental Protocol: Murine Model of Generalized Candidosis
The following is a detailed methodology for a typical in vivo antifungal assay, based on the study of APB.[1] This protocol can serve as a template for the in vivo validation of "this compound".
1. Animal Model:
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Species: Mouse
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Strain: Specific pathogen-free (SPF)
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Sex and Age: Typically female, 6-8 weeks old
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Acclimatization: Animals are acclimatized for at least 7 days before the experiment.
2. Fungal Strain and Inoculum Preparation:
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Organism: Candida albicans
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Culture: The strain is grown on a suitable medium, such as Sabouraud Dextrose Agar, at 37°C for 24-48 hours.
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Inoculum: A suspension of C. albicans is prepared in sterile saline and the concentration is adjusted to the desired level (e.g., 1 x 106 CFU/mL) using a hemocytometer.
3. Infection:
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Mice are infected via intravenous (IV) injection of the C. albicans suspension into the lateral tail vein.
4. Treatment:
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The test compound (e.g., "this compound"), a positive control (e.g., ketoconazole), and a vehicle control are administered to different groups of mice.
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Route of Administration: Dependent on the compound's properties, but can include oral (PO), intraperitoneal (IP), or intravenous (IV).
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Dosing Regimen: Treatment is typically initiated 24 hours post-infection and continued for a specified period (e.g., 7-14 days).
5. Efficacy Assessment:
-
Survival: The survival of the mice in each group is monitored daily for the duration of the study (e.g., 14-21 days).
-
Fungal Burden: At the end of the study, or at specific time points, a subset of mice from each group is euthanized. Target organs (e.g., kidneys, liver, spleen) are aseptically removed, homogenized, and plated on selective agar to determine the fungal load (CFU/gram of tissue).
Experimental Workflow
In vivo antifungal experimental workflow.
Potential Antifungal Signaling Pathway Inhibition
While the precise mechanism of action for "this compound" is likely yet to be fully elucidated, many antifungal agents, particularly azoles, target the ergosterol biosynthesis pathway. This pathway is crucial for fungal cell membrane integrity. The diagram below illustrates a simplified representation of this pathway, a potential target for novel benzothiazole antifungals.
Simplified ergosterol biosynthesis pathway and potential inhibition.
Concluding Remarks
The in vivo data for the benzothiazole derivative APB demonstrates that this class of compounds possesses promising antifungal activity that warrants further investigation.[1] Although direct in vivo validation of "this compound" is not yet available in the public domain, the provided experimental framework and comparative data with a standard antifungal agent offer a valuable resource for researchers and drug development professionals. Future studies should aim to directly assess the in vivo efficacy, pharmacokinetics, and toxicity profile of "this compound" to fully characterize its therapeutic potential.
References
Cytotoxicity assessment of "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" on human cell lines
A Comparative Guide to the Cytotoxicity of Benzothiazole Derivatives on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key enzymes involved in tumor progression.[1][2][3]
Comparative Cytotoxicity Data of Benzothiazole Derivatives
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the IC50 values of several benzothiazole derivatives against a panel of human cancer cell lines, providing a benchmark for their cytotoxic potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 4a (a 2-substituted benzothiazole) | PANC-1 | Pancreatic Cancer | 27 ± 0.24 | [4] |
| Compound 4b (a 2-substituted benzothiazole) | PANC-1 | Pancreatic Cancer | 35 ± 0.51 | [4] |
| Gemcitabine (Positive Control) | PANC-1 | Pancreatic Cancer | 52 ± 0.72 | [4] |
| Compound 4d (a benzothiazole-acylhydrazone) | C6 | Rat Brain Glioma | - | [5] (Selective cytotoxic effect noted) |
| Compound 4a (a benzothiazole-thiazolidine derivative) | C6 | Rat Brain Glioma | 0.03 | |
| Compound 4d (a benzothiazole-thiazolidine derivative) | C6 | Rat Brain Glioma | 0.03 | |
| Compound 6b (a synthesized benzothiazole derivative) | MCF-7 | Breast Adenocarcinoma | 5.15 | [6][7] |
| Compound 4 (a synthesized benzothiazole derivative) | MCF-7 | Breast Adenocarcinoma | 8.64 | [6][7] |
| Compound 5c (a synthesized benzothiazole derivative) | MCF-7 | Breast Adenocarcinoma | 7.39 | [6][7] |
| Compound 5d (a synthesized benzothiazole derivative) | MCF-7 | Breast Adenocarcinoma | 7.56 | [6][7] |
| Cisplatin (Positive Control) | MCF-7 | Breast Adenocarcinoma | 13.33 | [6][7] |
| YLT322 (a novel benzothiazole derivative) | HepG2 | Hepatocellular Carcinoma | 0.39 | [1] |
| YLT322 | A549 | Lung Carcinoma | 1.25 | [1] |
| YLT322 | MCF-7 | Breast Adenocarcinoma | 2.11 | [1] |
| YLT322 | HCT-116 | Colon Carcinoma | 3.54 | [1] |
| PB11 (a novel benzothiazole derivative) | U87 | Glioblastoma | < 0.05 | [8][9] |
| PB11 | HeLa | Cervical Cancer | < 0.05 | [8][9] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 | Breast Cancer | Potent activity | [10] (Exhibited potent antiproliferative activity without a biphasic dose-response) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are protocols for key experiments commonly used in the assessment of anticancer compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
Test compound (Benzothiazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.[11]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[10]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]
Materials:
-
Cell culture supernatant
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Collection: Following treatment of cells with the test compound as described for the MTT assay, carefully collect the cell culture supernatant.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release by comparing the absorbance of treated samples to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][5] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[5]
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical workflow for assessing cytotoxicity and a key signaling pathway often implicated in the mechanism of action of benzothiazole derivatives.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: The PI3K/AKT signaling pathway and potential inhibition by benzothiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [at.promega.com]
- 3. kumc.edu [kumc.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
Molecular docking studies of "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" with fungal enzymes
Performance Comparison of Benzothiazole Derivatives
The antifungal efficacy of benzothiazole derivatives is often attributed to their ability to interact with and inhibit essential fungal enzymes. Molecular docking studies provide a computational prediction of the binding affinity and interaction patterns of these compounds with their protein targets. This data, coupled with in vitro antifungal activity assays, allows for a comprehensive evaluation of their potential as antifungal drugs.
Below is a summary of molecular docking and antifungal activity data for a selection of benzothiazole derivatives from various studies.
| Compound | Target Fungal Enzyme | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Antifungal Activity (MIC/IC50 in µg/mL) | Fungal Strain(s) | Reference |
| 2-(phenoxymethyl)benzo[d]oxazole derivative (5h) | Lipid transfer protein sec14p (S. cerevisiae) | Not explicitly stated, but docking was performed to verify activity | Not Available | IC50: 4.34 | Fusarium solani | [1][2][3] |
| 2-(phenoxymethyl)benzo[d]oxazole derivative (5a) | Lipid transfer protein sec14p (S. cerevisiae) | Not explicitly stated, but docking was performed to verify activity | Not Available | IC50: 19.92 | Botrytis cinerea | [1][2][3] |
| Benzothiazole-thiazole hybrid (4b) | Cytochrome P450 14α-demethylase | Favorable binding energies reported | Not explicitly stated | Not Available | Not specified | [4] |
| Benzothiazole-thiazole hybrid (4f) | Cytochrome P450 14α-demethylase | Favorable binding energies reported | Not explicitly stated | Not Available | Not specified | [4] |
| Benzothiazole-thiazole hybrid (4d) | Cytochrome P450 14α-demethylase | Favorable binding energies reported | Not explicitly stated | Not Available | Not specified | [4] |
| 2-(phenylthio)benzothiazole | Not specified | Not Available | Not Available | IC50: 0.75 | Botrytis cinerea | [5] |
| 2-(2-chlorophenylthio)benzothiazole | Not specified | Not Available | Not Available | IC50: 0.69 | Botrytis cinerea | [5] |
| 2-(3-chlorophenylthio)benzothiazole | Not specified | Not Available | Not Available | IC50: 0.65 | Botrytis cinerea | [5] |
| Benzothiazole derivative (A1) | Not specified | Docking performed to predict binding affinities | Not Available | Significant activity reported | Aspergillus niger, Candida albicans | [6] |
| Benzothiazole derivative (A2) | Not specified | Docking performed to predict binding affinities | Not Available | Significant activity reported | Aspergillus niger, Candida albicans | [6] |
| Benzothiazole derivative (A9) | Not specified | Docking performed to predict binding affinities | Not Available | Significant activity reported | Aspergillus niger, Candida albicans | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for molecular docking and antifungal activity testing as described in the surveyed literature.
Molecular Docking Protocol
A general workflow for molecular docking studies of benzothiazole derivatives against fungal enzymes involves the following steps:
-
Protein Preparation: The three-dimensional structure of the target fungal enzyme is obtained from a protein data bank (e.g., PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structure of the benzothiazole derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand is then energy-minimized to obtain a stable conformation.
-
Docking Simulation: A docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of the ligand within the active site of the protein. This involves defining a grid box that encompasses the active site of the enzyme.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score or binding energy. The interactions between the ligand and the amino acid residues of the protein are visualized to understand the molecular basis of the binding.
Antifungal Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains is often determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) and a suspension is prepared in sterile saline, adjusted to a specific turbidity corresponding to a known concentration of fungal cells.
-
Preparation of Test Compounds: The benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring the optical density.
Visualizing the Molecular Docking Workflow
The following diagram illustrates the typical workflow of a molecular docking study.
Caption: A flowchart illustrating the key stages of a molecular docking study.
Signaling Pathway and Logical Relationships
The interaction of a benzothiazole derivative with its target fungal enzyme can disrupt a critical signaling pathway or metabolic process, leading to fungal cell death or growth inhibition. For instance, if the target is cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway, its inhibition will lead to the depletion of ergosterol, a vital component of the fungal cell membrane.
References
- 1. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives · SOCICT Open [socictopen.socict.org]
- 3. [PDF] Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
Unlocking the Potential of Difluoromethylated Benzothiazoles: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of difluoromethylated benzothiazoles, detailing their structure-activity relationships (SAR) as potential therapeutic agents. We delve into the synthesis, biological evaluation, and mechanistic insights of this promising class of compounds.
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethyl (CF2H) group, in particular, serves as a unique bioisostere for hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor. When appended to the versatile benzothiazole scaffold—a privileged structure in numerous biologically active compounds—it gives rise to a molecule with significant therapeutic potential. This guide will explore the nuances of SAR for difluoromethylated benzothiazoles, supported by experimental data and detailed protocols.
Comparative Biological Activity of Fluorinated Benzothiazoles
While comprehensive SAR studies focusing exclusively on a broad range of difluoromethylated benzothiazoles against a single target are still emerging, valuable insights can be drawn from studies on related fluorinated analogues. The following table summarizes the in vitro activity of various substituted benzothiazoles, including those with trifluoromethyl groups, which can serve as a benchmark for understanding the impact of fluorine substitution.
| Compound ID | R1-Substitution (Position 2) | R2-Substitution (Benzene Ring) | Biological Target | Activity (IC50/MIC in µM) | Reference |
| 1a | -CF3 | 4-Cl | PI3Kα | 0.0228 | [1] |
| 1b | -CF3 | 4-OCH3 | PI3Kα | 0.0336 | [1] |
| 2a | -Phenyl | 5-F | Antifungal (C. albicans) | 0.125-2 | [2] |
| 2b | -Phenyl | 6-F | Antifungal (C. albicans) | 0.125-2 | [2] |
| 3a | -CF3 | H | Anticancer (MCF-7) | Not specified | [3] |
| 3b | -CF3 | 5-F | Anticancer (MCF-7) | Potently cytotoxic (<1 nM GI50) | [3] |
This table is a representative compilation from available literature and is intended to highlight the impact of fluorine substitution. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Key Structure-Activity Relationship Insights
From the available data on fluorinated benzothiazoles, several key SAR trends can be inferred, which are likely to be relevant for their difluoromethylated counterparts:
-
Position of Fluorine Substitution: The placement of the fluorine-containing group on the benzothiazole core is critical for activity. For instance, studies on fluorinated 2-(4-aminophenyl)benzothiazoles have shown that substitution at the 5- and 7-positions can lead to potent and broad-spectrum anticancer activity.[3]
-
Nature of the Fluoroalkyl Group: While direct comparative data is scarce, the difference in electronegativity and steric bulk between trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups is expected to influence binding interactions and metabolic stability differently. The -CF2H group's ability to act as a hydrogen bond donor presents a key difference that can be exploited in drug design.
-
Substituents on the Benzene Ring: Modifications to the benzene ring of the benzothiazole scaffold significantly impact biological activity. Electron-donating or withdrawing groups can modulate the electronic properties of the entire molecule, affecting target engagement.
-
The 2-Substituent: The group at the 2-position of the benzothiazole ring is a major determinant of the compound's biological target and potency. The synthesis of 2-difluoromethyl benzothiazoles opens up new avenues for exploring novel interactions with target proteins.[4]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of fluorinated benzothiazoles.
General Synthesis of 2-Difluoromethyl-Benzothiazoles
A common route for the synthesis of 2-difluoromethyl-benzothiazoles involves the reaction of 2-substituted benzothiazoles with a difluoromethylating agent. One reported method utilizes a nucleophilic difluoromethylation approach.[4]
Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]
- 4. sioc.cas.cn [sioc.cas.cn]
Navigating Fungicide Resistance: A Comparative Guide to 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole and its Potential Cross-Resistance Profile
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel antifungal agent is paramount for its effective and sustainable deployment. This guide provides a comparative analysis of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole, a promising benzothiazole-based fungicide. Due to a lack of specific published cross-resistance studies on this particular compound, this guide will draw upon data from the broader benzothiazole class and established principles of fungicide resistance to provide a predictive framework and highlight areas for future research.
The benzothiazole scaffold has emerged as a promising foundation for the development of new antifungal agents, with various derivatives demonstrating potent activity against both susceptible and resistant fungal strains.[1][2] These compounds represent a potential new tool in the fight against fungal pathogens that have developed resistance to existing fungicide classes.
Understanding the Landscape: Antifungal Activity of Benzothiazole Derivatives
While specific data for this compound is not yet available in public literature, studies on related benzothiazole compounds provide insight into their potential spectrum of activity. Research has shown that derivatives of this chemical family are active against a range of fungal pathogens, including those of clinical and agricultural importance.
For instance, certain benzothiazole-thiazole hybrids have demonstrated broad-spectrum antimicrobial activity, with molecular docking studies suggesting that they may act by inhibiting essential microbial enzymes like cytochrome P450 14α-demethylase, a target for azole fungicides.[1] This shared mode of action could imply a potential for cross-resistance with azole-resistant strains, although this is yet to be experimentally verified.
Potential for Cross-Resistance: A Predictive Analysis
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antifungal agents. This is a critical consideration in fungicide development. Given the absence of direct studies, we can hypothesize potential cross-resistance scenarios for this compound based on known fungal resistance mechanisms.
Table 1: Hypothetical Cross-Resistance Profile for this compound
| Fungicide Class | Known Resistance Mechanism | Potential for Cross-Resistance with this compound | Rationale |
| Azoles | Target site mutations (ERG11/CYP51), overexpression of efflux pumps.[3] | Possible | If the mode of action involves inhibition of cytochrome P450 enzymes, mutations in the target protein could confer resistance to both classes.[1] |
| Benzimidazoles | Target site mutations (β-tubulin).[4] | Unlikely | The mode of action is distinct, targeting cell division rather than sterol biosynthesis. |
| Strobilurins (QoIs) | Target site mutations (cytochrome b). | Unlikely | The mode of action is distinct, targeting mitochondrial respiration. |
| Multi-drug Resistant (MDR) Strains | Overexpression of efflux pumps (e.g., ABC and MFS transporters).[3] | Possible | If this compound is a substrate for these pumps, its efficacy could be reduced in strains with upregulated efflux activity. |
Experimental Protocols for Assessing Cross-Resistance
To validate the cross-resistance profile of this compound, standardized experimental protocols are essential. The following methodologies are standard in the field for determining the sensitivity of fungal isolates to antifungal compounds.
Fungal Isolates and Culture Conditions
A panel of fungal isolates should be used, including well-characterized sensitive (wild-type) strains and resistant strains with known resistance mechanisms (e.g., azole-resistant Aspergillus fumigatus, fluconazole-resistant Candida albicans). Isolates should be cultured on appropriate media (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at their optimal growth temperatures.
In Vitro Susceptibility Testing
The efficacy of this compound and other reference fungicides is typically determined by measuring the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50).
-
Broth Microdilution Method (CLSI or EUCAST guidelines):
-
Prepare a serial dilution of the antifungal compounds in a 96-well microtiter plate using a suitable broth medium.
-
Inoculate each well with a standardized fungal spore or cell suspension.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at the appropriate temperature for a defined period (e.g., 24-48 hours).
-
Determine the MIC, which is the lowest concentration of the compound that inhibits visible fungal growth.
-
-
Agar Dilution Method:
-
Incorporate serial dilutions of the antifungal compounds into molten agar before pouring plates.
-
Once solidified, spot a standardized fungal inoculum onto the agar surface.
-
Incubate the plates until growth is sufficient in the control (drug-free) plate.
-
The MIC is the lowest concentration that prevents fungal growth.
-
Data Analysis
The MIC or EC50 values for the resistant strains are compared to those for the sensitive strains to calculate a resistance factor (RF), where RF = MIC (resistant strain) / MIC (sensitive strain). A high RF indicates significant resistance. Cross-resistance is identified when resistance to one fungicide is correlated with resistance to another.
Visualizing Experimental and Logical Frameworks
To facilitate a clearer understanding of the experimental workflow and the logic of cross-resistance, the following diagrams are provided.
Caption: Workflow for assessing in vitro cross-resistance of antifungal compounds.
Caption: Common mechanisms of fungal resistance leading to potential cross-resistance.
Conclusion and Future Directions
While this compound belongs to a chemical class with demonstrated antifungal potential, a comprehensive understanding of its cross-resistance profile is currently hampered by a lack of specific experimental data. The information and protocols presented in this guide offer a framework for the necessary future research. Elucidating the precise mode of action of this compound and testing it against a well-characterized panel of resistant fungal strains will be critical steps in determining its potential utility in integrated disease management strategies and preventing the development of resistance. Researchers are encouraged to conduct such studies to fully characterize this promising new antifungal candidate.
References
- 1. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 2. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]
- 3. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rising threat of fungicide resistance in plant pathogenic fungi: Botrytis as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of benzoxazole versus benzothiazole derivatives' antifungal activity
For Researchers, Scientists, and Drug Development Professionals
The search for novel antifungal agents is a critical endeavor in the face of rising fungal resistance to existing therapies. Among the heterocyclic compounds that have garnered significant attention for their therapeutic potential, benzoxazole and benzothiazole derivatives have emerged as promising scaffolds. This guide provides a comparative analysis of the antifungal activity of these two classes of compounds, supported by experimental data from various studies.
At a Glance: Benzoxazole vs. Benzothiazole Derivatives
| Feature | Benzoxazole Derivatives | Benzothiazole Derivatives |
| General Antifungal Activity | Broad-spectrum activity against various fungal strains, including yeasts and filamentous fungi.[1][2] | Potent and broad-spectrum antifungal activity, with some derivatives showing excellent efficacy against resistant strains.[3][4] |
| Mechanism of Action | Can disrupt the plasma membrane of fungal cells.[5][6] | Some derivatives are known to inhibit the CYP51 enzyme (lanosterol 14α-demethylase), crucial for ergosterol biosynthesis.[3] |
| Potency | Varies significantly with substitution patterns. Some derivatives exhibit high potency.[7][8][9] | Generally exhibit high potency, with some compounds showing activity at very low concentrations.[3][10] |
| Spectrum of Activity | Effective against both human and plant pathogenic fungi.[7][8] | Broad-spectrum, including activity against Candida species, Aspergillus species, and various plant pathogens.[3][11][12] |
Quantitative Comparison of Antifungal Activity
The following tables summarize the in vitro antifungal activity of selected benzoxazole and benzothiazole derivatives from various studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as the specific fungal strains, inoculum size, and medium used.
Table 1: Antifungal Activity of Selected Benzoxazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Compound 1 | Candida krusei | 15.6 | - | [5] |
| Candida albicans | 62.5 | - | [5] | |
| Candida tropicalis | 125.0 | - | [5] | |
| 2-(2,4-dichlorophenyl)-1,3-benzoxazole (g) | Various yeasts and filamentous fungi | GM of 36.2 | - | [1] |
| 2-(4-chlorophenyl)-1,3-benzoxazole (f) | Various yeasts and filamentous fungi | GM of 46.3 | - | [1] |
| 5a (2-(phenoxymethyl)benzo[d]oxazole) | Fusarium solani | - | 12.27 | [8][13] |
| Botrytis cinerea | - | 19.92 | [8][9] | |
| 5h (2-((2-acetylphenoxy)methyl)benzo[d]oxazole) | Fusarium solani | - | 4.34 | [8][9] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; GM: Geometric Mean
Table 2: Antifungal Activity of Selected Benzothiazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| 14o | Candida albicans | 0.125-2 | - | [3] |
| Cryptococcus neoformans | 0.125-2 | - | [3] | |
| 14p | Candida albicans | 0.125-2 | - | [3] |
| Cryptococcus neoformans | 0.125-2 | - | [3] | |
| 14r | Candida albicans | 0.125-2 | - | [3] |
| Cryptococcus neoformans | 0.125-2 | - | [3] | |
| Compound 3 | Staphylococcus aureus | 50 | - | [12] |
| Bacillus subtilis | 25 | - | [12] | |
| Escherichia coli | 25 | - | [12] | |
| Candida albicans | >200 | - | [12] | |
| Aspergillus niger | 200 | - | [12] | |
| Compound 4 | Staphylococcus aureus | 50 | - | [12] |
| Bacillus subtilis | 25 | - | [12] | |
| Escherichia coli | 25 | - | [12] | |
| Candida albicans | >200 | - | [12] | |
| Aspergillus niger | 200 | - | [12] | |
| 6h (2-((2-acetylphenoxy)methyl)benzo[d]thiazole) | Fusarium graminearum | - | 23.39 | [13] |
| Fusarium solani | - | 15.55 | [13] | |
| Colletotrichum gloeosporioides | - | 29.61 | [13] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
The evaluation of antifungal activity for benzoxazole and benzothiazole derivatives typically involves standardized in vitro susceptibility testing methods. Below are detailed methodologies commonly cited in the literature.
Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10^5 to 10^6 CFU/mL).
-
Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C for Candida species, 28°C for molds) for a specified period (e.g., 24-48 hours for yeasts, up to 7 days for some molds).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Agar Well Diffusion Method
This method is often used for preliminary screening of antifungal activity.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Potato Dextrose Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test fungus is uniformly spread over the surface of the agar.
-
Preparation of Wells: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compounds: A defined volume of the test compound solution at a specific concentration is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for a specified duration.
-
Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the well where fungal growth is absent).
Visualizing the Comparison
Structural Comparison of Benzoxazole and Benzothiazole
References
- 1. scispace.com [scispace.com]
- 2. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]
- 5. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04465J [pubs.rsc.org]
- 11. ijpsr.com [ijpsr.com]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validating Succinate Dehydrogenase as the Fungal Target of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Target: Succinate Dehydrogenase (SDH)
Succinate Dehydrogenase (also known as Complex II) is a key enzyme in cellular respiration, linking the Krebs cycle and the electron transport chain. Its inhibition disrupts ATP production, leading to fungal cell death. This makes it a well-established target for a major class of fungicides known as SDHIs. Benzothiazole derivatives have been widely investigated for their antifungal properties, with many acting as potent SDH inhibitors.
Performance Comparison of SDHI Fungicides
Table 1: In Vitro Antifungal Activity (EC50) of SDHI Fungicides against Botrytis cinerea
| Fungicide (SDHI) | Chemical Class | EC50 (µg/mL) - Mycelial Growth Inhibition | Reference |
| Boscalid | Carboxamide | 0.014 - >40 (resistance dependent) | [1] |
| Fluopyram | Pyridinyl-ethyl-benzamide | 0.003 - 4.00 | [1] |
| Fluxapyroxad | Pyrazole-carboxamide | 0.007 - >40 | [1] |
| Penthiopyrad | Pyrazole-carboxamide | 0.003 - >40 | [1] |
| Isofetamid | Phenyl-oxo-ethyl thiophene amide | 0.007 - 3.90 | [1] |
| Pydiflumetofen | N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide | 0.001 - 0.390 | [1] |
Note: The wide range in EC50 values for some compounds reflects the development of resistance in fungal populations due to specific mutations in the Sdh gene.
Experimental Protocols for Target Validation
To experimentally validate that SDH is the target of "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole," two key experiments are recommended: a mycelial growth inhibition assay and a direct enzyme inhibition assay.
Mycelial Growth Inhibition Assay
This assay determines the concentration of the compound required to inhibit the growth of the target fungus.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.
-
Compound Preparation: Dissolve "this compound" in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions.
-
Plate Preparation: Add the different concentrations of the compound to molten PDA before pouring into Petri dishes. A control plate with only the solvent should be included.
-
Inoculation: Place a mycelial plug from an actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (typically 20-25°C).
-
Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of inhibition for each concentration compared to the control. The EC50 value is the concentration that causes 50% inhibition of mycelial growth.[2][3]
Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the activity of the SDH enzyme.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from the target fungus. This can be achieved through differential centrifugation of fungal protoplasts.
-
Reaction Mixture: Prepare a reaction buffer containing succinate (the substrate), an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), and the isolated mitochondria.
-
Inhibitor Addition: Add varying concentrations of "this compound" to the reaction mixture. A control with no inhibitor is essential.
-
Measurement: Monitor the reduction of the electron acceptor over time using a spectrophotometer. The rate of color change is proportional to the SDH activity.
-
Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. The IC50 value, the concentration that inhibits 50% of the enzyme activity, can then be determined.
Visualizing the Mode of Action and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflows for target validation.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for validating the fungal target enzyme.
Conclusion
The available evidence strongly suggests that the primary antifungal target of "this compound" is the Succinate Dehydrogenase enzyme. To definitively validate this, further experimental work focusing on in vitro fungal growth inhibition and direct enzyme inhibition assays is necessary. The provided protocols and comparative data with existing SDHI fungicides offer a robust framework for researchers to conduct these validation studies and assess the potential of this compound as a novel antifungal agent.
References
Efficacy of Benzothiazole Derivatives in a Murine Model of Systemic Candidiasis: A Comparative Analysis
For Immediate Release: December 22, 2025
This publication provides a comparative analysis of the therapeutic potential of benzothiazole derivatives in a murine model of systemic candidiasis, benchmarked against established antifungal agents, fluconazole and caspofungin. Due to the absence of published in vivo data for "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole," this guide utilizes "6-amino-2-n-pentylthiobenzothiazole" (APB) as a representative compound for the benzothiazole class, based on available preclinical studies. This document is intended for researchers, scientists, and drug development professionals.
Systemic candidiasis remains a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The emergence of drug-resistant Candida strains necessitates the exploration of novel antifungal agents. Benzothiazoles are a class of heterocyclic compounds that have demonstrated promising antifungal activity. This guide synthesizes available data to offer a comparative perspective on their efficacy.
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of APB, fluconazole, and caspofungin in murine models of systemic candidiasis. It is important to note that the experimental conditions in the cited studies may vary.
| Compound | Dosage Regimen | Primary Efficacy Endpoint | Outcome | Reference |
| 6-amino-2-n-pentylthiobenzothiazole (APB) | 100 mg/kg | 14-day survival | 25% survival rate. Complete clearance of C. albicans from the kidneys of sacrificed mice. | [1] |
| Ketoconazole (Comparator for APB) | 50 mg/kg | 14-day survival and Fungal Burden | 80% survival rate. C. albicans was still present in the kidney at 10^5-10^6 CFU/g of tissue. | [1] |
| Fluconazole | 4.56 mg/kg/day (ED50) | 50% reduction in kidney fungal density | Achieved a 50% reduction in fungal densities in the kidneys compared to untreated controls.[2][3][4] | [2][3][4] |
| Caspofungin | 0.43 mg/kg (for 1-log CFU/g decrease) | Reduction in kidney fungal densities | A dose of 0.43 mg/kg resulted in a 1-log decrease in fungal density in the kidneys 96 hours after administration.[5] | [5] |
In Vitro Antifungal Activity of Benzothiazole Derivatives
While in vivo data for a broad range of benzothiazole derivatives is limited, in vitro studies provide valuable insights into their antifungal spectrum and potency. The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against Candida albicans.
| Benzothiazole Derivative | Candida albicans Strain(s) | MIC Range (µg/mL) | Reference |
| 6-amino-2-n-pentylthiobenzothiazole (APB) | 26 clinical and reference strains | IC50: ≤ 40 µmol/mL for 17 strains | [1] |
| Various 2-substituted benzothiazoles | C. albicans | MIC: 0.125 - 2 | [6] |
| Benzothiazole-thiazole hybrids | C. albicans | MIC: 3.90 - 15.63 | [7] |
Note: Direct comparison of MIC values should be made with caution due to variations in experimental methodologies and strains tested across different studies. No specific in vitro data for "this compound" was identified in the reviewed literature.
Experimental Protocols
A standardized murine model of systemic candidiasis is crucial for the evaluation of antifungal efficacy. The following is a generalized experimental protocol synthesized from the methodologies reported in the referenced studies.
Murine Model of Systemic Candidiasis: Experimental Workflow
Caption: Experimental workflow for a murine model of systemic candidiasis.
1. Animal Model:
-
Species and Strain: Outbred ICR (CD-1) or inbred BALB/c mice are commonly used.[8][9]
-
Age and Weight: Typically 4-8 weeks old, with weights ranging from 20-30 grams.[8]
-
Sex: Both male and female mice have been used, though some studies specify one sex to reduce variability.
-
Housing: Mice are housed in a controlled environment with access to food and water ad libitum.
2. Candida albicans Inoculum Preparation:
-
Strain: Commonly used strains include ATCC 90028 and SC5314.[8]
-
Culture: C. albicans is grown on Sabouraud dextrose agar and then subcultured in a liquid medium such as Yeast Peptone Dextrose (YPD) broth overnight at 30-37°C with shaking.[10]
-
Preparation: Yeast cells are harvested by centrifugation, washed with sterile saline or phosphate-buffered saline (PBS), and resuspended to the desired concentration (e.g., 1 x 10^6 CFU/mL). The cell count is typically verified using a hemocytometer.[8]
3. Infection:
-
Route: Intravenous (i.v.) injection into the lateral tail vein is the most common route for establishing a systemic infection that seeds the kidneys.[11]
-
Inoculum Size: The inoculum size typically ranges from 1 x 10^5 to 1 x 10^6 colony-forming units (CFU) per mouse, delivered in a volume of 0.1-0.2 mL.[3][12]
4. Drug Administration:
-
Treatment Initiation: Antifungal treatment is usually initiated a few hours (e.g., 2-5 hours) after infection.[3]
-
Route of Administration: This can be intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.), depending on the drug's formulation and the study design.[3]
-
Dosing Regimen: The dose, frequency, and duration of treatment are key variables and are specific to the compound being tested.
5. Efficacy Assessment:
-
Survival Studies: A cohort of infected mice is monitored daily for a predefined period (e.g., 14-28 days), and the survival rate is recorded.
-
Fungal Burden Determination: At specific time points, a subset of mice is euthanized, and target organs (primarily the kidneys) are aseptically removed. The organs are weighed, homogenized in sterile saline, and serially diluted. The dilutions are plated on a suitable agar medium, and the number of CFU per gram of tissue is calculated after incubation.[8]
Potential Mechanism of Action of Antifungal Benzothiazoles
While the precise mechanism of action for all antifungal benzothiazoles is not fully elucidated, some studies suggest that they may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. This mechanism is distinct from that of azole antifungals.
Caption: Putative mechanism of action of benzothiazole antifungals.
Studies on 6-amino-2-n-pentylthiobenzothiazole (APB) suggest that it inhibits the C-4 demethylation step in the ergosterol biosynthesis pathway.[13] This is in contrast to azole antifungals like fluconazole, which target the 14-alpha-demethylase enzyme.[6] This difference in the molecular target could be significant in the context of overcoming azole resistance.
Conclusion
The available data suggests that benzothiazole derivatives, represented here by 6-amino-2-n-pentylthiobenzothiazole, exhibit in vivo antifungal activity in a murine model of systemic candidiasis. While the survival rate observed with APB in the single study was lower than that of the comparator ketoconazole, the complete clearance of the fungus from the kidneys at the effective dose is a noteworthy finding. The in vitro data indicates that a range of benzothiazole derivatives possess potent anti-Candida activity.
Further research, including in vivo efficacy studies with "this compound" and other derivatives, is warranted to fully assess their therapeutic potential. The distinct mechanism of action of some benzothiazoles on ergosterol biosynthesis presents a promising avenue for the development of new antifungals to combat resistant Candida infections.
Disclaimer: This document is for informational purposes only and is not intended as a substitute for professional scientific or medical advice. The efficacy of the compounds discussed may vary depending on the specific experimental conditions.
References
- 1. Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis: Importance of Persistence of Caspofungin in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 8. niaid.nih.gov [niaid.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of sterol 4-demethylation in Candida albicans by 6-amino-2-n-pentylthiobenzothiazole, a novel mechanism of action for an antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to handle it with the appropriate precautions.
Hazard Classification:
Based on available safety data for benzothiazole derivatives, this compound should be handled as hazardous. The primary hazard classifications are summarized in the table below.
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
Incompatible Materials:
To prevent hazardous reactions, avoid contact with the following:
-
Strong acids
-
Strong bases
-
Strong oxidizing agents
Hazardous Decomposition Products:
Thermal decomposition may produce toxic and hazardous gases, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Sulfur oxides (SOx)
-
Hydrogen fluoride (HF) and other fluorinated compounds
Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear the following minimum PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, typically involving high-temperature incineration.
1. Waste Collection and Segregation:
-
Designated Waste Container: Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials, weighing paper), and spill cleanup materials, in a designated, leak-proof, and chemically compatible container.
-
Segregation: It is crucial to segregate this waste stream from other laboratory wastes, especially from incompatible materials such as strong acids, bases, and oxidizing agents, to prevent dangerous chemical reactions.
2. Labeling of Hazardous Waste:
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."
-
Content Declaration: The label must include the full chemical name, "this compound," and indicate the major constituents and their approximate concentrations.
-
Hazard Symbols: Affix the appropriate GHS hazard pictograms (e.g., GHS07 Exclamation Mark).
3. Storage of Waste:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Ventilation: The storage area should be well-ventilated.
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowed time per institutional policy (typically 90-180 days), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste container's contents to the disposal company.
5. Handling of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected, depending on local regulations.
-
Container Disposal: After triple rinsing and allowing the container to dry completely, deface or remove the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships for the proper disposal of this compound.
Caption: Step-by-step workflow for the disposal of this compound.
Caption: Logical relationships between hazards and control measures for safe disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact. The information is compiled from safety data sheets of structurally related compounds and general laboratory safety practices.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin | Chemical-impermeable gloves (e.g., nitrile, neoprene; select based on breakthrough time) and a flame-resistant, impervious lab coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[4] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood, if exposure limits are exceeded, or if irritation is experienced. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4][5] |
| General | Standard laboratory attire, including a lab coat, closed-toe shoes, and long pants, must be worn at all times. |
Operational Plan: Safe Handling and Use
Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][5]
Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[1]
-
Keep containers tightly closed when not in use.
-
Store in a cool, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]
Emergency Procedures
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5]
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
Prevent the spilled material from entering drains or waterways.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material in sealed, properly labeled containers.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the general trash.[1]
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
